(5-Bromo-4-chloropyridin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-4-chloropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-2-9-4(3-10)1-6(5)8/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPZJKMTLSPODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Cl)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599958 | |
| Record name | (5-Bromo-4-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103971-44-4 | |
| Record name | 5-Bromo-4-chloro-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103971-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-4-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromo-4-chloropyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(5-Bromo-4-chloropyridin-2-yl)methanol synthesis pathway
An In-depth Technical Guide to the Synthesis of (5-Bromo-4-chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide details a viable synthetic pathway for this compound, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is a multi-step process commencing from commercially available 4-chloro-2-methylpyridine. The pathway involves an initial oxidation of the methyl group, followed by electrophilic bromination, esterification, and a final reduction to yield the target alcohol.
Overall Synthesis Pathway
The synthesis of this compound can be achieved in four primary steps:
-
Oxidation: 4-chloro-2-methylpyridine is oxidized to 4-chloropicolinic acid.
-
Bromination: 4-chloropicolinic acid is brominated at the 5-position to yield 5-bromo-4-chloropicolinic acid.
-
Esterification: The carboxylic acid is converted to its methyl ester, methyl 5-bromo-4-chloropicolinate, to facilitate reduction.
-
Reduction: The methyl ester is reduced to the target primary alcohol, this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloropicolinic Acid
This procedure outlines the oxidation of 4-chloro-2-methylpyridine to 4-chloropicolinic acid using potassium permanganate.
Methodology:
In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 10.0 mL (0.1 mol) of 4-chloro-2-methylpyridine and 200 mL of water.[1] The mixture is heated to 75°C.[1] Potassium permanganate (39.5 g, 0.25 mol) is then added in five portions, maintaining the reaction temperature.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the hot solution is filtered to remove manganese dioxide. The filtrate is cooled, and the pH is adjusted to 3-4 with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield 4-chloropicolinic acid.
Step 2: Synthesis of 5-Bromo-4-chloropicolinic Acid
This step involves the electrophilic bromination of 4-chloropicolinic acid using N-bromosuccinimide (NBS) in sulfuric acid.
Methodology:
To concentrated sulfuric acid, 4-chloropicolinic acid is added, and the mixture is stirred until dissolution. The solution is cooled in an ice bath, and N-bromosuccinimide (NBS) is added portion-wise, maintaining the temperature below 10°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC. Upon completion, the mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude product is washed with cold water and dried to afford 5-bromo-4-chloropicolinic acid.
Step 3: Synthesis of Methyl 5-Bromo-4-chloropicolinate
This protocol describes the esterification of 5-bromo-4-chloropicolinic acid to its methyl ester.
Methodology:
5-bromo-4-chloropicolinic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours. The reaction is monitored by TLC. After completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 5-bromo-4-chloropicolinate.
Step 4: Synthesis of this compound
This final step details the reduction of the methyl ester to the target alcohol using sodium borohydride.
Methodology:
Methyl 5-bromo-4-chloropicolinate (3 mmol) is dissolved in 10 mL of methanol and cooled in an ice bath.[2] Sodium borohydride (9 mmol) is added slowly.[2] The ice bath is then removed, and the reaction mixture is stirred at room temperature for 12 hours.[2] The reaction is quenched by the addition of 1N HCl to adjust the pH to 1, followed by the addition of a saturated sodium bicarbonate solution to bring the pH to 8.[2] The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2]
Data Presentation
Table 1: Reagents and Products
| Compound Name | Starting Material/Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Chloro-2-methylpyridine | Starting Material | C₆H₆ClN | 127.57 |
| 4-Chloropicolinic Acid | Intermediate | C₆H₄ClNO₂ | 157.55 |
| 5-Bromo-4-chloropicolinic Acid | Intermediate | C₆H₃BrClNO₂ | 236.45 |
| Methyl 5-Bromo-4-chloropicolinate | Intermediate | C₇H₅BrClNO₂ | 250.48 |
| This compound | Final Product | C₆H₅BrClNO | 222.47 |
Table 2: Experimental Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield |
| 1. Oxidation | 4-Chloro-2-methylpyridine, KMnO₄ | Water | Several hours | 75°C | ~70-80% |
| 2. Bromination | 4-Chloropicolinic Acid, NBS | H₂SO₄ | Several hours | 0°C to RT | ~60-70% |
| 3. Esterification | 5-Bromo-4-chloropicolinic Acid, Methanol, H₂SO₄ | Methanol | Several hours | Reflux | >90% |
| 4. Reduction | Methyl 5-Bromo-4-chloropicolinate, NaBH₄ | Methanol | 12 hours | 0°C to RT | ~95%[2] |
Mandatory Visualization
Caption: Synthesis pathway for this compound.
References
An In-depth Technical Guide on the Physicochemical Properties of (5-Bromo-4-chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound (5-Bromo-4-chloropyridin-2-yl)methanol. Due to the limited availability of direct experimental data for this specific isomer, this document combines reported data for isomeric compounds, predicted values from computational models, and relevant information on related chemical structures to offer a thorough understanding for research and drug development applications.
Chemical Identity and Structure
This compound is a halogenated pyridine derivative. Its structure features a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and a hydroxymethyl group at the 2-position.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 103971-44-4 |
| Molecular Formula | C₆H₅BrClNO |
| Canonical SMILES | C1=C(N=CC(=C1Cl)Br)CO[1] |
| InChI | InChI=1S/C6H5BrClNO/c7-5-2-9-4(3-10)1-6(5)8/h1-2,10H,3H2[1] |
| InChIKey | QMPZJKMTLSPODU-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 222.47 g/mol | Calculated |
| Monoisotopic Mass | 220.9243 Da | Predicted[1] |
| XlogP | 1.3 | Predicted[1] |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
Table 3: Experimental Physicochemical Data for the Isomer (5-bromo-2-chloropyridin-4-yl)methanol (CAS: 1211531-97-3)
| Property | Value |
| Melting Point | 151-154 °C |
Proposed Synthesis and Experimental Protocols
An explicit experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on the synthesis of the precursor, 5-Bromo-2,4-dichloropyridine.[2] The final step would involve a selective reduction of the 2-chloro group to a hydroxymethyl group, a transformation that can be challenging and may require specific reagents to avoid affecting the other halogen substituents.
A more direct, albeit hypothetical, approach would involve the reduction of a corresponding carboxylic acid or ester, 5-bromo-4-chloropicolinic acid or its ester, which itself could be synthesized from a suitable pyridine precursor.
A general experimental workflow for a potential synthesis is outlined below.
References
(5-Bromo-4-chloropyridin-2-yl)methanol CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-Bromo-4-chloropyridin-2-yl)methanol, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, structural information, and physical properties.
Chemical Identity and Structure
This compound is a substituted pyridine ring containing a bromo, a chloro, and a hydroxymethyl group.
CAS Number: 103971-44-4[1]
Molecular Formula: C₆H₅BrClNO
Structure:
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 222.47 g/mol | |
| Physical Form | Solid | |
| Storage Conditions | Sealed in dry, 2-8°C |
Synthesis and Experimental Protocols
A potential synthetic workflow for a related compound is outlined below. This diagram illustrates a logical sequence for the synthesis of a di-halogenated pyridine from a simpler starting material, which could then potentially be converted to the desired methanol derivative.
Caption: Generalized synthetic workflow for a related di-halogenated pyridine.
Further functional group manipulation would be required to introduce the hydroxymethyl group at the 2-position of the pyridine ring to yield this compound.
Applications in Research and Development
Halogenated pyridines are valuable building blocks in the synthesis of complex organic molecules, particularly in the field of drug discovery. The bromine and chlorine atoms on the pyridine ring of this compound offer multiple reactive sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further chemical diversity. The primary alcohol functional group can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions.
Given its structure, this compound is a potential intermediate for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds. Researchers and drug development professionals can utilize this molecule as a scaffold to explore structure-activity relationships (SAR) in their quest for new therapeutic agents.
Safety and Handling
For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling solid chemical compounds should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
References
Technical Guide: Synthesis and Spectral Data of (5-Bromo-4-chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for (5-Bromo-4-chloropyridin-2-yl)methanol, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental data, this document provides predicted spectral data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry to aid in the identification and characterization of this compound. A detailed, representative experimental protocol for a key reaction step is also presented.
Proposed Synthesis
A plausible and efficient synthesis of this compound involves a two-step process commencing with the corresponding carboxylic acid, 5-bromo-4-chloropicolinic acid. The proposed pathway is as follows:
-
Esterification: 5-bromo-4-chloropicolinic acid is converted to its methyl ester, methyl 5-bromo-4-chloropicolinate. This reaction is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or a strong mineral acid.
-
Reduction: The resulting methyl ester is then reduced to the target primary alcohol, this compound. A common and effective reducing agent for this transformation is sodium borohydride in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and methanol.[1]
The overall synthetic workflow is depicted in the following diagram:
References
An In-depth Technical Guide on the Solubility of (5-Bromo-4-chloropyridin-2-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (5-Bromo-4-chloropyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on outlining robust experimental protocols for determining its solubility. Understanding solubility is a critical parameter in drug development, influencing bioavailability, formulation, and process chemistry.[1]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | BIOFOUNT[2], BLDpharm[3] |
| Molecular Weight | 222.47 g/mol | BLDpharm[3] |
| CAS Number | 103971-44-4 | BIOFOUNT[2], BLDpharm[3] |
While specific, publicly available quantitative solubility data for this compound in various organic solvents is scarce, general principles of organic chemistry suggest it would exhibit some degree of solubility in polar organic solvents.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and formulation.[4] The following are detailed methodologies for quantitatively assessing the solubility of this compound.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and accurate technique for determining thermodynamic equilibrium solubility.[4][5][6]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (ensure purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.[4][5]
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[6][7] To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.[4]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.[7]
-
Analysis:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).[7]
-
Analyze the diluted sample to determine the concentration of the compound.
-
-
Data Reporting: Express the solubility in units such as mg/mL or g/L at the specified temperature. The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results reported as the mean with the standard deviation.[7]
Kinetic Solubility Determination
Kinetic solubility measurement identifies the concentration at which a compound precipitates from a solution, which can be different from the thermodynamic solubility.[4]
Objective: To determine the concentration at which this compound begins to precipitate from a supersaturated solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or other highly effective solvent
-
Aqueous buffer or the desired organic solvent
-
Nephelometer or a UV-Vis spectrophotometer capable of turbidity measurements
-
Multi-well plates
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target solvent (e.g., an aqueous buffer or organic solvent).
-
Precipitation Monitoring: Monitor the wells for the formation of a precipitate. This can be done visually or, more quantitatively, by measuring the turbidity using a nephelometer or light scattering in a spectrophotometer.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
An In-depth Technical Guide to (5-Bromo-4-chloropyridin-2-yl)methanol: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromo-4-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry. Its strategic substitution pattern makes it a key intermediate in the synthesis of complex heterocyclic compounds, particularly those designed as kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of its commercial availability, a detailed plausible synthetic route from its carboxylic acid precursor, and its potential applications in drug discovery, with a focus on the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
Commercial Availability
This compound (CAS No. 103971-44-4) is commercially available from a range of chemical suppliers specializing in research and development compounds. The following table summarizes the availability from selected vendors. Purity levels are typically suitable for synthetic applications in a research setting.
| Supplier | Catalog Number | Purity | Quantity |
| BLDpharm | BD216401 | ≥95% | 1g, 5g, 10g |
| Angene International | AG00C9XW | ≥95% | 1g, 5g, 25g |
| Guidechem | GC19791171 | ≥95% | Inquiry |
| PubChemLite | CID 19791171 | N/A | N/A |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the reduction of its corresponding carboxylic acid, 5-bromo-4-chloro-picolinic acid. This precursor is also commercially available, providing a convenient starting point for the synthesis.
Proposed Synthetic Pathway
The synthetic approach is a straightforward reduction of a carboxylic acid to a primary alcohol. Common and effective reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane-tetrahydrofuran complex (BH₃·THF).
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from general procedures for carboxylic acid reduction)
This protocol provides a detailed methodology for the reduction of 5-bromo-4-chloro-picolinic acid to this compound using borane-tetrahydrofuran complex, a reagent known for its selectivity in reducing carboxylic acids in the presence of other functional groups.[1][2][3][4][5]
Materials:
-
5-bromo-4-chloro-picolinic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromo-4-chloro-picolinic acid (1.0 eq) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, 3.0-4.0 eq) dropwise via the dropping funnel over a period of 30-60 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching the Reaction: Cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.
-
Work-up: Concentrate the mixture under reduced pressure. To the residue, add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
Substituted pyridines are a cornerstone in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[6][7][8][9] this compound, with its multiple functionalization points, is a valuable scaffold for creating libraries of potential kinase inhibitors.
Targeting the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[10][11][12][13] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.[6][7][14] Pyridine-based molecules, such as the multi-kinase inhibitor Sorafenib, have demonstrated efficacy in targeting VEGFR-2.[15][16][17][18]
The structure of this compound provides a foundation for the synthesis of Sorafenib analogues and other novel VEGFR-2 inhibitors. The hydroxymethyl group can be further modified, and the bromine and chlorine atoms can be utilized for cross-coupling reactions to introduce diverse substituents, allowing for the fine-tuning of potency and selectivity.
VEGFR-2 Signaling Pathway
Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its utility is particularly evident in the development of kinase inhibitors targeting critical cancer-related pathways such as VEGFR-2 signaling. The synthetic protocol and conceptual framework provided in this guide are intended to facilitate further research and development of novel therapeutics based on this versatile pyridine scaffold.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]
- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation [mdpi.com]
- 17. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (5-Bromo-4-chloropyridin-2-yl)methanol Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-Bromo-4-chloropyridin-2-yl)methanol and its derivatives, highlighting their significance as versatile scaffolds in medicinal chemistry. The strategic placement of bromine, chlorine, and methanol functionalities on the pyridine ring offers multiple avenues for synthetic elaboration, making this core structure a valuable starting point for the development of novel therapeutic agents. This document details the physicochemical properties of the core molecule, outlines synthetic strategies for derivatization, and presents a case study on a closely related analogue, showcasing its application in the discovery of potent kinase inhibitors.
Core Molecular Data: this compound
This compound is a halogenated pyridine derivative that serves as a key building block in organic synthesis. Its structural features are pivotal for its utility in constructing more complex molecules, particularly in the realm of drug discovery. The bromine atom provides a handle for various cross-coupling reactions, the chlorine atom can be targeted for nucleophilic substitution, and the methanol group can be oxidized or otherwise modified.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrClNO | --INVALID-LINK-- |
| Molecular Weight | 222.47 g/mol | [1] |
| CAS Number | 1039171-44-4 | [1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 151 - 154 °C | Sigma-Aldrich |
| XlogP (Predicted) | 1.3 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
Synthetic Pathways and Derivatization Strategies
The this compound core can be synthesized and derivatized through several key chemical transformations. A common precursor is 2-amino-4-chloropyridine, which can undergo bromination followed by a Sandmeyer reaction to introduce the chloro and bromo substituents. The methanol group can be introduced via various methods, including the reduction of a corresponding carboxylic acid or aldehyde.
The true synthetic utility of this scaffold lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.
Case Study: Pyrimidine Analogues as Kinase Inhibitors
While specific biological data for derivatives of this compound are not extensively published, the structurally similar 5-bromopyrimidine scaffold is well-documented in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The pyrimidine core mimics the purine of ATP, enabling competitive inhibition at the enzyme's active site.
Aurora Kinase Inhibition
Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Derivatives of 5-bromopyrimidines have been synthesized and evaluated as potent Aurora kinase inhibitors.
Experimental Protocols
The following protocols are adapted from methodologies for the synthesis and evaluation of related pyrimidine-based kinase inhibitors and serve as a guide for working with derivatives of this compound.
Synthesis of a 2,4-Disubstituted-5-bromopyrimidine Analogue
This protocol describes a sequential nucleophilic aromatic substitution (SNAr) reaction, a common strategy for functionalizing dihalopyrimidines.
-
Materials: 5-bromo-2,4-dichloropyrimidine, primary or secondary amine (R¹-NH₂), second primary or secondary amine (R²-NH₂), diisopropylethylamine (DIPEA), isopropanol, standard laboratory glassware, and purification equipment.
-
Procedure:
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in isopropanol, add the first amine (1.1 equivalents) and DIPEA (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours. The more reactive chlorine at the C4 position is typically displaced first.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
To the resulting mixture containing the intermediate, add the second amine (1.2 equivalents).
-
Heat the reaction mixture to reflux for 24 hours to substitute the less reactive chlorine at the C2 position.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted-5-bromopyrimidine.
-
In Vitro Kinase Inhibition Assay (Example: Aurora Kinase)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Materials: Synthesized inhibitor compounds, recombinant human Aurora kinase, ATP, substrate peptide (e.g., Kemptide), kinase buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate peptide, and the inhibitor solution.
-
Initiate the kinase reaction by adding a solution of ATP and the recombinant Aurora kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that quantify the remaining ATP.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
-
Structure-Activity Relationship (SAR) Data
The following table summarizes representative SAR data for a series of 5-bromo-2,4-diaminopyrimidine analogues targeting Aurora kinases. This illustrates how modifications to the core scaffold can significantly impact biological activity.
| Compound ID | R¹ Substituent | R² Substituent | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
| 1a | Cyclopentyl | 4-(N-methyl-piperidin-4-yl)benzamide | 15 | 30 |
| 1b | Isopropyl | 4-(N-methyl-piperidin-4-yl)benzamide | 45 | 80 |
| 1c | Cyclopentyl | 4-(Piperidin-4-yl)benzamide | 120 | 250 |
| 1d | Cyclopentyl | 3-Fluoro-4-(N-methyl-piperidin-4-yl)benzamide | 10 | 25 |
Data is illustrative and based on trends observed in kinase inhibitor discovery programs.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its amenability to a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of chemical space in drug discovery programs. While direct biological data on its immediate derivatives is limited in the public domain, the extensive use of structurally related scaffolds, such as 5-bromopyrimidines, in the development of potent kinase inhibitors underscores the potential of this chemical motif. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in leveraging the this compound core and its analogues for the discovery of new therapeutic agents.
References
An In-depth Technical Guide on the Retrosynthetic Analysis of (5-Bromo-4-chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive retrosynthetic analysis for the synthesis of (5-Bromo-4-chloropyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The analysis explores multiple strategic disconnections to identify plausible synthetic routes from readily available starting materials. This document outlines detailed experimental protocols for a proposed forward synthesis, supported by quantitative data and visual diagrams to facilitate practical application in a research and development setting.
Retrosynthetic Analysis
The retrosynthetic analysis of this compound involves the logical disconnection of the target molecule into simpler, more accessible precursors. The primary functional groups to consider are the hydroxymethyl group at the C2 position, the chloro group at C4, and the bromo group at C5. Two primary retrosynthetic strategies are proposed, differing in the stage at which the C1 hydroxymethyl unit is introduced.
Strategy A: Late-Stage C1-Unit Introduction
This strategy focuses on first constructing the halogenated pyridine core, followed by the introduction of the hydroxymethyl group in the final steps. This approach is often advantageous as it avoids potential interference of the alcohol functionality with the halogenation and diazotization reactions.
Caption: Retrosynthetic analysis of the target molecule via a late-stage C1 introduction.
The key disconnections in this strategy are:
-
C2-C Bond Formation/Functional Group Interconversion (FGI): The hydroxymethyl group can be installed from a chloro group at the C2 position. A plausible method is the lithiation of 5-bromo-2,4-dichloropyridine followed by reaction with formaldehyde and subsequent reduction. This disconnection leads to the key intermediate 5-bromo-2,4-dichloropyridine .
-
Sandmeyer Reaction: The chloro group at C2 can be retrosynthetically traced back to an amino group. This transformation is reliably achieved through a Sandmeyer reaction, which involves diazotization of an aminopyridine followed by treatment with a copper(I) chloride source. This leads to 2-amino-5-bromo-4-chloropyridine .
-
Electrophilic Bromination: The bromine atom at the C5 position can be introduced via electrophilic aromatic substitution on an aminopyridine precursor. The amino group at C2 and the chloro group at C4 direct the incoming electrophile (bromine) to the C5 position. This points to 2-amino-4-chloropyridine as a viable starting material.
Strategy B: Early-Stage C1-Unit Introduction
An alternative approach involves starting with a pyridine ring already possessing a methyl group at the C2 position (a picoline derivative). This methyl group can then be oxidized to a carboxylic acid and subsequently reduced to the desired hydroxymethyl group.
Proposed Forward Synthesis
Based on the retrosynthetic analysis, a robust forward synthesis is proposed, following Strategy A. This route leverages a commercially available starting material and employs well-documented, high-yielding reactions.
Caption: Proposed forward synthesis workflow for this compound.
This synthetic route begins with the bromination of 2-amino-4-chloropyridine, followed by a Sandmeyer reaction to replace the amino group with a chloro group, yielding 5-bromo-2,4-dichloropyridine. The final step involves a selective functionalization at the C2 position to introduce the hydroxymethyl group. While direct displacement of the 2-chloro group can be challenging, a metal-halogen exchange followed by formylation offers a viable path.
Experimental Protocols
The following protocols are adapted from literature precedents for analogous transformations and should be optimized for the specific substrate.
Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine
This procedure involves the regioselective bromination of 2-amino-4-chloropyridine using N-bromosuccinimide (NBS).[1][2]
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-Amino-4-chloropyridine | 128.56 | 50.0 g | 0.389 |
| N-Bromosuccinimide (NBS) | 177.98 | 76.5 g | 0.430 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 500 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| 1M Hydrochloric Acid | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Dissolve 2-amino-4-chloropyridine (50.0 g, 0.389 mol) in dichloromethane (500 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (76.5 g, 0.430 mol) in portions over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the product.
-
Expected Yield: 87%.[1]
Step 2: Synthesis of 5-Bromo-2,4-dichloropyridine
This step utilizes a Sandmeyer reaction to convert the 2-amino group of the previously synthesized intermediate into a chloro group.[2]
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-Amino-5-bromo-4-chloropyridine | 207.45 | 70.0 g | 0.337 |
| Concentrated Hydrochloric Acid | 36.46 | ~700 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 25.7 g | 0.372 |
| Copper(I) Chloride (CuCl) | 98.99 | 43.0 g | 0.434 |
| Ethyl Acetate | 88.11 | As needed | - |
| Sodium Hydroxide Solution | 40.00 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Suspend 2-amino-5-bromo-4-chloropyridine (70.0 g, 0.337 mol) in concentrated hydrochloric acid (~700 mL) and cool the mixture to -5 °C to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (25.7 g, 0.372 mol) in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the pyridine suspension, maintaining the temperature below 0 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (43.0 g, 0.434 mol) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and basify with a cold sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Expected Yield: 68%.[2]
Step 3: Synthesis of this compound
This final step involves a selective metal-halogen exchange at the C2 position followed by quenching with an electrophile (formaldehyde). The C2-Cl bond is generally more reactive towards lithiation than the C4-Cl or C5-Br bonds in such systems.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles |
| 5-Bromo-2,4-dichloropyridine | 226.85 | 10.0 g | 0.044 |
| n-Butyllithium (n-BuLi) | 64.06 | 1.1 eq (in hexanes) | 0.048 |
| Paraformaldehyde | 30.03 | 1.5 g | 0.050 |
| Tetrahydrofuran (THF), dry | 72.11 | 100 mL | - |
| Saturated NH₄Cl solution | 53.49 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Dissolve 5-bromo-2,4-dichloropyridine (10.0 g, 0.044 mol) in dry tetrahydrofuran (100 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 0.048 mol) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add dry paraformaldehyde (1.5 g, 0.050 mol) in one portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Data Summary
The following table summarizes the key transformations and expected yields for the proposed synthetic route.
| Step | Transformation | Starting Material | Product | Key Reagents | Reported/Expected Yield |
| 1 | Electrophilic Bromination | 2-Amino-4-chloropyridine | 2-Amino-5-bromo-4-chloropyridine | NBS | ~87%[1] |
| 2 | Sandmeyer Reaction | 2-Amino-5-bromo-4-chloropyridine | 5-Bromo-2,4-dichloropyridine | NaNO₂, CuCl | ~68%[2] |
| 3 | Lithiation and Formylation | 5-Bromo-2,4-dichloropyridine | This compound | n-BuLi, HCHO | 50-70% (Estimated) |
| Overall | Total Synthesis | 2-Amino-4-chloropyridine | This compound | - | ~25-43% (Estimated) |
This guide provides a robust framework for the synthesis of this compound. Researchers should note that all experimental procedures require careful handling of hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Optimization of reaction conditions may be necessary to achieve the desired yields and purity.
References
The Multifaceted Biological Potential of Substituted Pyridinylmethanols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridinylmethanols represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery. Their structural adaptability allows for fine-tuning of their pharmacological profiles, leading to the development of potent and selective agents targeting a variety of enzymes and receptors. This technical guide provides an in-depth overview of the significant biological activities of substituted pyridinylmethanols, with a focus on their roles as Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, phosphodiesterase-4 (PDE4) inhibitors, and cholinesterase inhibitors. Furthermore, this report explores their emerging potential in oncology, infectious diseases, and inflammatory conditions, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Key Biological Activities and Therapeutic Potential
Substituted pyridinylmethanols have demonstrated significant therapeutic potential across several key areas:
-
Neuropathic and Inflammatory Pain: As potent antagonists of the TRPV3 ion channel, these compounds offer a promising avenue for the treatment of chronic pain states. The TRPV3 channel is implicated in thermal sensation and pain perception.[1][2]
-
Inflammatory Disorders: By selectively inhibiting the PDE4 enzyme, certain pyridinylmethanol derivatives can modulate inflammatory pathways, making them attractive candidates for treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and dermatitis.[1][3]
-
Neurodegenerative Diseases: A number of substituted pyridinylmethanols have been identified as effective inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This positions them as potential therapeutic agents for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.
-
Oncology: Emerging research has highlighted the anticancer properties of some pyridinylmethanol derivatives, with demonstrated activity against various cancer cell lines.[4]
-
Infectious Diseases: The antimicrobial potential of this class of compounds has been explored, with certain derivatives exhibiting inhibitory activity against pathogenic bacteria.
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data for representative substituted pyridinylmethanols across different biological targets. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding future drug design efforts.
Table 1: TRPV3 Antagonist Activity
| Compound | Target | Assay | IC50 / Activity | Reference |
| 74a (cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol) | Human TRPV3 | Calcium Influx | 0.38 µM | [2] |
Table 2: PDE4 Inhibitory Activity
| Compound | Target | Assay | IC50 / Activity | Reference |
| Compound 9 | PDE4 | Enzyme Inhibition | Excellent in vitro activity | [1] |
| LASSBio-1632 | PDE4A, PDE4D | Enzyme Inhibition | 0.5 µM (PDE4A), 0.7 µM (PDE4D) | [5] |
| LASSBio-448 | PDE4A, PDE4B, PDE4C, PDE4D | Enzyme Inhibition | 0.7 µM (A), 1.4 µM (B), 1.1 µM (C), 4.7 µM (D) | [5] |
Table 3: Cholinesterase Inhibitory Activity
| Compound | Target | Assay | IC50 / Activity | Reference |
| Carbamate 8 | Human AChE | Ellman's Method | 0.153 ± 0.016 µM | [6] |
| Carbamate 11 | Human BChE | Ellman's Method | 0.828 ± 0.067 µM | [6] |
Table 4: Anticancer Activity
| Compound | Cell Line | Assay | IC50 / Activity | Reference |
| Pyridine-urea 8e | MCF-7 (Breast Cancer) | MTT Assay | 0.22 µM (48h), 0.11 µM (72h) | [4] |
| Pyridine-urea 8n | MCF-7 (Breast Cancer) | MTT Assay | 1.88 µM (48h), 0.80 µM (72h) | [4] |
| Compound 3a | A549 (Lung Carcinoma) | In vitro cytotoxicity | 5.988 ± 0.12 µM | [7] |
Table 5: Antimicrobial Activity
| Compound | Microorganism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |
| EA-02-009 | S. aureus / MRSA | Broth Microdilution | 0.5–1 µg/mL | [8] |
| Compound 10 | C. albicans, A. flavus | Antifungal Assay | 16 µg/mL | [9] |
| Compound 2d, 3c | E. coli | Antibacterial Assay | 8 µg/mL | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
TRPV3 Functional Assay using Calcium Imaging
This protocol describes a cell-based assay to measure the antagonist activity of substituted pyridinylmethanols on the TRPV3 channel by monitoring changes in intracellular calcium.
Materials and Reagents:
-
HEK293 cells stably expressing human TRPV3
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate - 2-APB)
-
Test compounds (substituted pyridinylmethanols)
-
Fluorescence microplate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Culture and Plating: Culture HEK293-hTRPV3 cells to ~80-90% confluency. Seed the cells into 96-well or 384-well black, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with Assay Buffer. Load the cells with the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) in Assay Buffer for 30-60 minutes at room temperature.[10]
-
Compound Incubation: Wash the cells to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add the TRPV3 agonist (e.g., 100 µM 2-APB) to the wells to stimulate calcium influx.
-
Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the calcium transient.
-
Data Analysis: Calculate the change in fluorescence intensity before and after agonist addition. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.
PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based assay to determine the inhibitory activity of substituted pyridinylmethanols against the PDE4 enzyme.
Materials and Reagents:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1)
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and BSA)
-
Binding Agent (e.g., IMAP™ Progressive Binding System)
-
Test compounds (substituted pyridinylmethanols)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: Add the diluted compounds to the wells of the 384-well plate. Include controls for 0% and 100% inhibition.
-
Enzyme Addition: Add the diluted PDE4 enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the FAM-cAMP solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for a defined time (e.g., 60 minutes) at room temperature to allow for cAMP hydrolysis.
-
Reaction Termination and Signal Detection: Add the Binding Agent to stop the reaction and bind to the hydrolyzed 5'-AMP.
-
Final Incubation: Incubate the plate to allow for the binding to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[11][12]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the classic Ellman's method for measuring the inhibitory activity of substituted pyridinylmethanols on acetylcholinesterase.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (substituted pyridinylmethanols)
-
96-well microplates
-
Spectrophotometric microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.
-
Enzyme Addition: Add the AChE solution to initiate the pre-incubation.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals for a set duration (e.g., 10-15 minutes).[13]
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value from a dose-response curve.[14]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: TRPV3 signaling pathway in pain sensation.
Caption: PDE4 signaling pathway in inflammation.
Caption: Experimental workflow for cholinesterase inhibition assay.
Conclusion
Substituted pyridinylmethanols have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their potential as TRPV3 antagonists for pain management, PDE4 inhibitors for inflammatory diseases, and cholinesterase inhibitors for neurodegenerative disorders is well-supported by a growing body of evidence. Furthermore, their promising anticancer and antimicrobial activities warrant continued investigation. The data, protocols, and pathway diagrams presented in this technical guide offer a comprehensive resource for researchers and drug development professionals, providing a solid foundation for the further exploration and optimization of this versatile class of compounds for various therapeutic applications. The continued structure-activity relationship studies will be instrumental in designing next-generation pyridinylmethanol derivatives with enhanced potency, selectivity, and drug-like properties.
References
- 1. Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]
- 6. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Halogenated Pyridine Scaffold: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring, an essential heterocyclic motif, has been a cornerstone in the development of pharmaceuticals and agrochemicals. The strategic incorporation of halogens onto this scaffold profoundly alters its physicochemical and biological properties, leading to the creation of some of the most impactful molecules in modern science. This technical guide provides a comprehensive overview of the discovery and history of halogenated pyridine scaffolds. It details the evolution of synthetic methodologies, from early, arduous procedures to sophisticated, regioselective transformations. Furthermore, it presents key experimental protocols, quantitative data on synthetic yields, and case studies of significant commercial products, offering a vital resource for professionals engaged in chemical research and development.
Introduction: The Dawn of Pyridine Halogenation
The history of halogenated pyridines is a story of overcoming synthetic challenges to unlock immense potential. While pyridine was first isolated in 1846, the deliberate and controlled halogenation of its electron-deficient ring proved to be a formidable task. Early attempts at direct electrophilic aromatic substitution, analogous to benzene chemistry, required harsh conditions—often involving elemental halogens at high temperatures with strong Lewis or Brønsted acids—and frequently resulted in low yields and mixtures of regioisomers.[1][2]
The development of indirect methods marked the first significant breakthroughs. Syntheses via pyridine N-oxides, which activate the 2- and 4-positions towards nucleophilic attack, and the diazotization of aminopyridines, followed by Sandmeyer-type or Balz-Schiemann reactions, became the foundational techniques for accessing specific isomers.[3][4] These early methods, though often hazardous and low-yielding, paved the way for the discovery of critical molecules and spurred the development of the more refined synthetic strategies used today.
Evolution of Synthetic Methodologies
The synthesis of halogenated pyridines has evolved from classical, often brute-force methods to elegant, high-yield, and regioselective modern techniques.
Chlorination
2-Chloropyridine is a vital industrial intermediate.[5] One of the most effective methods for its synthesis involves the activation of pyridine N-oxide, which can be prepared from pyridine itself. The N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][6] This approach regioselectively yields 2-chloropyridine in high purity. Direct chlorination of pyridine is also used industrially but requires high temperatures and can lead to polychlorinated byproducts.
Bromination
The synthesis of bromopyridines has historically relied on two main routes. The first is direct bromination, which requires high temperatures (e.g., 130-140°C) in the presence of strong acids like oleum (fuming sulfuric acid).[7][8] The second, more versatile method is the diazotization of an aminopyridine followed by a Sandmeyer-type reaction with a bromide salt, which allows for the synthesis of various isomers depending on the starting amine.
Fluorination
Fluoropyridines have become indispensable in modern drug discovery. However, their synthesis was initially fraught with difficulty. The Balz-Schiemann reaction , involving the thermal decomposition of a pyridyl diazonium tetrafluoroborate salt, was the first viable, albeit often low-yielding, method.[3][9] The instability of certain isomers, like 4-fluoropyridine, further complicated isolation.[10][11] Modern methods have largely superseded this classical reaction, with nucleophilic aromatic substitution (SNAr) of a chloro- or bromopyridine using a fluoride source (the Halex process) becoming a preferred industrial route.
Modern C-H Functionalization Strategies
Recent decades have seen the advent of powerful new strategies that bypass the need for pre-functionalized starting materials.
-
Zincke Imine Intermediates: A novel one-pot protocol for the 3-selective halogenation of pyridines involves a transient ring-opening to form a reactive "Zincke imine." This intermediate undergoes regioselective halogenation with N-halosuccinimides before ring-closing to afford the 3-halopyridine.[1][2]
-
Designed Phosphine Reagents: For 4-selective halogenation, a method utilizing custom-designed phosphine reagents has been developed. The phosphine is installed at the 4-position as a phosphonium salt, which then acts as a leaving group that can be displaced by a halide nucleophile.[12][13]
Quantitative Data Summary
The efficiency of halogenation reactions is highly dependent on the substrate, reagents, and reaction conditions. The following tables summarize representative yields for various key transformations.
| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |
| N-Oxide Chlorination | Pyridine N-oxide | Oxalyl chloride, Triethylamine, DCM | 2-Chloropyridine | 91.1 | [6] |
| N-Oxide Chlorination | 2-Chloropyridine | Hydrogen Peroxide, TS-1 Catalyst | 2-Chloropyridine-N-oxide | 98.9 | [14] |
| Direct Bromination | Pyridine | Bromine, 95% Sulfuric Acid | 3-Bromopyridine | ~65 | [8] |
| Balz-Schiemann | 4-Aminopyridine | HBF₄, NaNO₂ | 4-Fluoropyridine | ~30-40 (variable) | [3] |
| Zincke Imine Bromination | 2-Phenylpyridine | Tf₂O, HNBn₂, Collidine; then NBS; then NH₄OAc | 3-Bromo-2-phenylpyridine | 85 | [2] |
| 4-Position Chlorination | 3-Methylpyridine | Phosphine Reagent I, then LiCl | 4-Chloro-3-methylpyridine | 72 (overall) | [12] |
| Table 1: Selected Synthetic Yields for Pyridine Halogenation. |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Log Kow |
| Pyridine | C₅H₅N | 79.10 | 115.5 | -42 | 0.64 |
| 2-Chloropyridine | C₅H₄ClN | 113.55 | 170 | - | 1.22 |
| 3-Bromopyridine | C₅H₄BrN | 158.00 | 173 | -11 | 1.63 |
| 4-Fluoropyridine | C₅H₄FN | 97.09 | 111 | -41 | 0.29 |
| Table 2: Physical Properties of Monohalogenated Pyridines.[15][16][17] |
Key Experimental Protocols
Protocol: Synthesis of 2-Chloropyridine via N-Oxide
This protocol is adapted from a high-yield, one-pot synthesis using oxalyl chloride.[6]
-
Chlorination: To a flask, add pyridine N-oxide (95g). Sequentially add dichloromethane (190g), oxalyl chloride (165g), and triethylamine (135g).
-
Maintain the temperature at 5°C and stir the reaction for 1.5 hours.
-
Distillation: Transfer the reaction mixture to a distillation apparatus.
-
Heat to 60°C under vacuum (0.09 MPa) to remove dichloromethane, excess reagents, and byproducts.
-
Once the initial distillation ceases, increase the temperature to 95°C (at 0.09 MPa) to distill the 2-chloropyridine product. The reported yield for this procedure is 91.1% with a purity of 96.6%.
Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction
This protocol provides a detailed procedure for the classical, though challenging, synthesis of 4-fluoropyridine.[3]
-
Diazonium Salt Formation: Dissolve 4-aminopyridine (14.4g, 153 mmol) in 48% aqueous tetrafluoroboric acid (HBF₄, 50 mL) by warming to 40°C.
-
Cool the solution to 5-7°C in an ice-water bath, allowing fine crystals of 4-pyridylammonium tetrafluoroborate to form.
-
Slowly add a solution of sodium nitrite (12.0g, 174 mmol) while maintaining the temperature between 5-9°C. The crystals will gradually dissolve.
-
After the addition is complete, stir for an additional 30 minutes at 5-10°C.
-
Decomposition & Neutralization: Allow the mixture to warm to 25°C. Slowly add the reaction mixture to a solution of sodium bicarbonate (30.0g in 200 mL water). Caution: Vigorous gas evolution. The mixture will form a gummy brown polymer.
-
Extraction: Decant the supernatant and extract with diethyl ether. Separately, add more diethyl ether to the residual gummy solid, stir vigorously, and combine this ether extract with the first.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and concentrate carefully by rotary evaporation at low temperature.
-
Purify the resulting oil by vacuum distillation to yield 4-fluoropyridine.
Case Studies: Halogenated Pyridines in Action
Case Study: Chlorpyrifos (Insecticide)
-
Discovery: Developed by Dow Chemical Company and patented in 1966, chlorpyrifos is an organophosphate insecticide built upon a 3,5,6-trichloro-2-pyridinol core.[18] Its broad-spectrum efficacy made it one of the most widely used insecticides for decades.
-
Mechanism of Action: Chlorpyrifos itself is a pro-insecticide. In the target insect, it is metabolically oxidized to chlorpyrifos-oxon. This active metabolite irreversibly inhibits the enzyme acetylcholinesterase (AChE).[5][19][20] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, causing continuous nerve stimulation, which results in paralysis and death of the insect.[18][21]
Case Study: Picloram (Herbicide)
-
Discovery: Picloram, commercialized by Dow Chemical in the 1960s under the trade name Tordon, was a pioneering picolinic acid herbicide.[22][23] It is a chlorinated derivative of picolinic acid (pyridine-2-carboxylic acid) and is highly effective for controlling woody plants and broad-leaved weeds.[22][24]
-
Synthesis & Mechanism: The synthesis begins with α-picoline, which undergoes successive chlorination, amination, and hydrolysis.[23] Picloram functions as a synthetic auxin, a mimic of natural plant growth hormones. It is absorbed by the leaves, stems, or roots and translocated throughout the plant, where it induces uncontrolled and disorganized growth, ultimately leading to the plant's death.[22][24]
Case Study: Enasidenib (Anti-cancer Agent)
-
Discovery: Enasidenib (Idhifa®), formerly AG-221, is a modern therapeutic agent approved by the FDA in 2017 for treating relapsed or refractory acute myeloid leukemia (AML) with specific mutations.[25] Its structure features a 6-(trifluoromethyl)pyridin-2-yl moiety.
-
Mechanism of Action: Enasidenib is a first-in-class, selective, allosteric inhibitor of a mutated form of the isocitrate dehydrogenase 2 (IDH2) enzyme.[25][26] In certain cancers, a mutated IDH2 enzyme gains a neomorphic ability to convert α-ketoglutarate into the oncometabolite D-2-hydroxyglutarate (2-HG).[27] High levels of 2-HG disrupt epigenetic regulation and block cell differentiation, contributing to cancer progression. Enasidenib binds to the mutant IDH2 enzyme, inhibiting the production of 2-HG and allowing for the normal differentiation of immature blood cells.[27][28]
Conclusion and Future Outlook
The journey of halogenated pyridine scaffolds from laboratory curiosities to indispensable building blocks is a testament to the progress of synthetic organic chemistry. The ability to precisely install halogens at any position on the pyridine ring has given medicinal and agricultural chemists an unparalleled tool for molecular design. Structure-activity relationship (SAR) studies consistently demonstrate that the position and nature of the halogen atom can dramatically influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[29][30][31]
Future research will likely focus on developing even more efficient, sustainable, and selective C-H halogenation methods. The application of photoredox catalysis, enzymatic halogenation, and flow chemistry promises to further revolutionize how these valuable scaffolds are synthesized. As our understanding of complex biological systems deepens, the halogenated pyridine core will undoubtedly continue to feature prominently in the next generation of life-changing drugs and crop protection agents.
References
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]
- 5. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 7. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 10. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 15. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. byjus.com [byjus.com]
- 18. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 19. Chlorpyrifos - General Information | Minnesota Department of Agriculture [mda.state.mn.us]
- 20. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 21. Chlorpyrifos Insecticide Solutions for Effective Pest Control in Agriculture [cnagrochem.com]
- 22. benchchem.com [benchchem.com]
- 23. publications.iarc.who.int [publications.iarc.who.int]
- 24. Picloram - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. medkoo.com [medkoo.com]
- 27. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Notes and Protocols for the Use of (5-Bromo-4-chloropyridin-2-yl)methanol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (5-bromo-4-chloropyridin-2-yl)methanol as a key intermediate in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a pyridine scaffold with distinct bromine and chlorine substituents, as well as a primary alcohol, offers multiple avenues for the synthesis of complex molecules relevant to pharmaceutical and materials science research. The protocols provided herein are based on established methodologies for structurally related compounds and are intended to serve as a starting point for reaction optimization.
Introduction
This compound is a functionalized heterocyclic compound with significant potential in organic synthesis. The pyridine core is a prevalent motif in numerous biologically active molecules. The presence of two different halogen atoms (bromo and chloro) at positions 5 and 4, respectively, allows for selective functionalization through various cross-coupling reactions. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl, suggesting that the C-Br bond at the 5-position can be selectively targeted under appropriate conditions, leaving the C-Cl bond available for subsequent transformations. The hydroxymethyl group at the 2-position introduces an additional functional handle and may influence the reactivity of the pyridine ring.
Key Cross-Coupling Reactions
This document focuses on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions based on analogous bromochloro-heterocyclic substrates. These conditions should be considered as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Halopyridines with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 60-95 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 70-98 |
| Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Toluene/H₂O | 100 | 75-95 |
Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80-100 | 70-96 |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | THF | 60-80 | 75-95 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N/DMF | DMF | 100 | 80-92 |
Table 3: Buchwald-Hartwig Amination of Bromopyridines
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 80-110 | 70-95 |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100-120 | 65-90 |
| G3-XPhos (2) | - | K₃PO₄ (2) | t-BuOH | 80-100 | 75-98 |
Experimental Protocols
Note: The following protocols are generalized and may require optimization for this compound. The presence of the hydroxymethyl group may necessitate the use of a protecting group (e.g., silyl ether) to prevent potential side reactions, although in some cases, it may proceed without protection.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a 5-aryl-4-chloro-2-pyridinemethanol derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling
Objective: To synthesize a 5-alkynyl-4-chloro-2-pyridinemethanol derivative.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize a 5-amino-4-chloro-2-pyridinemethanol derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Remove the tube from the glovebox, add anhydrous toluene, and then the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, along with a general experimental workflow.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
protocol for Suzuki coupling with (5-Bromo-4-chloropyridin-2-yl)methanol
An Application Note for the Selective Suzuki-Miyaura Coupling of (5-Bromo-4-chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with various aryl and heteroaryl boronic acids. The protocol is designed to achieve selective C-C bond formation at the C5-bromo position, leveraging the differential reactivity of aryl halides in the oxidative addition step. This method is crucial for the synthesis of complex substituted pyridine derivatives, which are key structural motifs in many pharmaceutical compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is widely used in the pharmaceutical industry due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse reaction partners.[3]
Substituted pyridines are prevalent scaffolds in medicinal chemistry. The target substrate, this compound, possesses two distinct halogen atoms, offering the potential for selective functionalization. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically the rate-determining step, and its rate is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend is C-I > C-Br > C-Cl.[4] Consequently, for dihalogenated substrates like the one , selective coupling at the more reactive C-Br bond can be achieved under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations.[4]
This application note outlines a general protocol for the selective Suzuki coupling at the C5-bromo position of this compound.
Reaction Principle and Selectivity
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For this compound, the oxidative addition occurs preferentially at the weaker C-Br bond over the stronger C-Cl bond.
-
Transmetalation : The organoboronic acid, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol
This section provides a general starting protocol. Optimization may be required depending on the specific boronic acid used.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Suggested Reaction Conditions
The following table summarizes recommended starting conditions for the selective Suzuki coupling.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equiv |
| Boronic Acid | Aryl/Heteroaryl boronic acid | 1.2 equiv |
| Catalyst | Pd(PPh₃)₄ | 3-5 mol% |
| Base | K₂CO₃ (2M aqueous solution) | 2.0 equiv |
| Solvent | 1,4-Dioxane | To make a 0.1 M solution |
| Temperature | 90 - 100 °C | |
| Reaction Time | 8 - 18 hours | Monitor by TLC or LC-MS |
Step-by-Step Procedure
-
Preparation : To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (if solid, 2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-Dioxane). If using an aqueous base, add the degassed base solution (e.g., 2M K₂CO₃).
-
Degassing : Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition : Add the palladium catalyst (and ligand, if separate) to the flask under a positive flow of inert gas.
-
Reaction : Seal the flask tightly and place it in a preheated oil bath at the desired temperature (e.g., 90-100 °C). Stir vigorously for the duration of the reaction.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-chloropyridin-2-yl)methanol.
Optimization and Troubleshooting
For challenging substrates or low yields, systematic optimization may be necessary. The following table provides parameters that can be varied.
| Variable | Alternatives | Rationale & Notes |
| Catalyst | PdCl₂(dppf), Pd₂(dba)₃/SPhos, Pd(OAc)₂/PCy₃ | Buchwald-Hartwig ligands (SPhos, XPhos) or bulky phosphines (PCy₃) can be effective for less reactive substrates.[6][7] |
| Base | Cs₂CO₃, K₃PO₄, KF | Cesium carbonate is more soluble and often more effective. Potassium fluoride can be used for base-sensitive functional groups.[8] |
| Solvent | Toluene/H₂O, DMF/H₂O, THF/H₂O | The choice of solvent can significantly impact reaction rates and yields.[1] |
| Temperature | Room Temperature to 120 °C | Higher temperatures may be needed but can also lead to byproduct formation or catalyst decomposition. |
Common Issues:
-
Low or No Reactivity : Ensure reagents and solvents are anhydrous and the system is thoroughly deoxygenated. Try a different catalyst/ligand system or a stronger base.
-
Protodeboronation of Boronic Acid : This is the undesired cleavage of the C-B bond. Using a slight excess of the boronic acid (1.5 equiv) and a suitable base can mitigate this.
-
Homocoupling of Boronic Acid : This side reaction can be minimized by ensuring efficient oxidative addition and transmetalation, often by choosing a more active catalyst.
-
Loss of Selectivity (Reaction at C-Cl) : This is unlikely under standard conditions but could occur with highly active catalysts or at very high temperatures. If observed, reduce the reaction temperature or use a less active catalyst system.
Conclusion
The protocol described provides a robust and reliable method for the selective Suzuki-Miyaura coupling of this compound at the C5-bromo position. This procedure offers a strategic pathway to synthesize a variety of 5-aryl-4-chloropyridine derivatives, which are valuable intermediates for further chemical exploration and drug discovery programs. The key to success lies in maintaining inert reaction conditions and selecting the appropriate catalyst and base combination for the specific coupling partners.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5-Bromo-4-chloropyridin-2-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(5-Bromo-4-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry. Its di-substituted pyridine core, featuring chemically distinct bromine and chlorine atoms, alongside a reactive hydroxymethyl group, offers multiple points for synthetic elaboration. This allows for the systematic exploration of structure-activity relationships (SAR) in the design of novel therapeutic agents. While direct literature on the extensive application of this specific molecule is limited, its structural motifs are prevalent in compounds targeting a range of biological entities, most notably protein kinases.
These application notes provide a representative, albeit hypothetical, framework for the utilization of this compound in the synthesis of a series of potential kinase inhibitors. The protocols and data herein are illustrative and based on established synthetic methodologies for analogous compounds.
Hypothetical Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often mimicking the adenine ring of ATP to bind within the enzyme's active site. The bromine and chlorine substituents on the pyridine ring of this compound can be selectively functionalized through various cross-coupling reactions, while the methanol group can be used for further derivatization or to establish key interactions with the target protein.
In this hypothetical application, we explore the synthesis of a series of inhibitors targeting a generic tyrosine kinase, "TK-X," which is implicated in a hypothetical cancer signaling pathway.
A focused library of compounds could be synthesized from this compound to probe the SAR of the C4, C5, and C2-methyl positions of the pyridine core. The following table summarizes the hypothetical inhibitory activities of a representative set of compounds against TK-X.
| Compound ID | R1 (from -CH2OH) | R2 (at C4-position) | R3 (at C5-position) | TK-X IC50 (nM) |
| HYPO-001 | -OCH3 | -Cl | -Br | >1000 |
| HYPO-002 | -OCH3 | -NH-Ph | -Br | 520 |
| HYPO-003 | -OCH3 | -NH-Ph | -Phenyl | 150 |
| HYPO-004 | -OCH3 | -NH-(4-Me-Ph) | -Phenyl | 85 |
| HYPO-005 | -O-(2-morpholinoethyl) | -NH-(4-Me-Ph) | -Phenyl | 25 |
| HYPO-006 | -O-(2-morpholinoethyl) | -NH-(4-F-Ph) | -Phenyl | 18 |
| HYPO-007 | -O-(2-morpholinoethyl) | -NH-(4-F-Ph) | -(3-pyridyl) | 12 |
This data is purely hypothetical and for illustrative purposes only.
Experimental Protocols
The following protocols describe a plausible synthetic route to the hypothetical kinase inhibitors outlined above, starting from this compound.
This protocol describes the etherification of the primary alcohol.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide or 4-(2-chloroethyl)morpholine) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol details the selective amination at the C4-chloro position.
Materials:
-
O-alkylated-(5-Bromo-4-chloropyridin-2-yl) intermediate (1.0 eq)
-
Aryl amine (e.g., aniline or 4-fluoroaniline) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel, combine the O-alkylated intermediate, aryl amine, Pd2(dba)3, Xantphos, and Cs2CO3.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol describes the final diversification step at the C5-bromo position.
Materials:
-
C4-aminated intermediate (1.0 eq)
-
Aryl or heteroaryl boronic acid (e.g., phenylboronic acid or pyridine-3-boronic acid) (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane/Water mixture (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a reaction vessel, add the C4-aminated intermediate, the boronic acid, Pd(dppf)Cl2, and K2CO3.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the 1,4-dioxane/water solvent mixture.
-
Heat the reaction to 90 °C and stir for 6-10 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the final compound by flash column chromatography or preparative HPLC.
Mandatory Visualizations
Caption: Hypothetical TK-X signaling pathway and the point of inhibition.
Caption: Synthetic workflow from the starting material to the final product.
Application Notes and Protocols: (5-Bromo-4-chloropyridin-2-yl)methanol as a Versatile Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. The pyridine scaffold is a privileged structure in medicinal chemistry, capable of forming key interactions within the ATP-binding site of numerous kinases.[1][2]
(5-Bromo-4-chloropyridin-2-yl)methanol is a strategically functionalized heterocyclic building block with significant potential for the synthesis of novel kinase inhibitors. The presence of a bromine atom at the 5-position and a chlorine atom at the 4-position provides two distinct and versatile handles for a variety of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The 2-methanol group offers a further point for modification or can participate in hydrogen bonding interactions within the kinase active site.
These application notes provide a comprehensive guide to the utilization of this compound in the design and synthesis of next-generation kinase inhibitors. Detailed synthetic protocols, representative biological data, and relevant signaling pathways are presented to facilitate the discovery of potent and selective therapeutic agents.
Synthetic Strategy Overview
The synthetic utility of this compound lies in the differential reactivity of its halogen atoms. The bromine at the C5 position is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The chlorine at the C4 position can undergo nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity allows for a stepwise and controlled diversification of the pyridine core.
Caption: Synthetic diversification of this compound.
Data Presentation: Representative Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of a hypothetical library of kinase inhibitors synthesized from this compound. The data is representative of what could be expected when targeting various kinase families and is intended to guide SAR studies.
| Compound ID | R1 (at C4) | R2 (at C5) | Target Kinase | IC50 (nM) |
| BCP-001 | -NH-Ph | -Ph | Aurora A | 75 |
| BCP-002 | -NH-Ph | 4-MeO-Ph | Aurora A | 25 |
| BCP-003 | -NH-(3-Cl-Ph) | -Ph | Aurora B | 50 |
| BCP-004 | -O-Ph | 4-pyridyl | EGFR | 120 |
| BCP-005 | -NH-c-propyl | 4-F-Ph | CDK2 | 90 |
| BCP-006 | -NH-c-propyl | 2-thienyl | CDK2 | 45 |
| BCP-007 | -NH-(1-Me-piperazin-4-yl) | -Ph | VEGFR2 | 30 |
| BCP-008 | -NH-(1-Me-piperazin-4-yl) | 3-Me-Ph | VEGFR2 | 15 |
| BCP-009 | -NH-Ph | 4-CF3-Ph | PLK4 | 60 |
| BCP-010 | -NH-(2-morpholinoethyl) | -Ph | PLK4 | 20 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the introduction of an aryl or heteroaryl moiety at the C5 position of the pyridine ring.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired coupled product.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of the chlorine atom at the C4 position with an amine or alcohol.
Materials:
-
C5-substituted (4-chloropyridin-2-yl)methanol intermediate
-
Amine or alcohol nucleophile
-
Base (e.g., DIPEA, K₂CO₃)
-
Solvent (e.g., DMSO, NMP, isopropanol)
Procedure:
-
To a reaction vessel, add the C5-substituted (4-chloropyridin-2-yl)methanol intermediate (1.0 eq.), the amine or alcohol nucleophile (1.5 eq.), and the base (2.0 eq.).
-
Add the solvent and heat the reaction mixture to 80-120 °C.
-
Stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for determining the IC50 value of a synthesized compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
Add the test compounds to the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.
-
Add the kinase enzyme to all wells except the "no enzyme" control.
-
Add the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Targeted Kinase Signaling Pathways
Inhibitors derived from this compound can be designed to target various kinase signaling pathways implicated in cancer and other diseases. Two prominent examples are the EGFR and CDK pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[2]
Caption: Simplified EGFR signaling pathway and point of inhibition.
CDK Signaling Pathway
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. Their sequential activation ensures the orderly progression through different phases of cell division. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
Caption: Role of CDKs in cell cycle progression and inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of two distinct halogen atoms and a methanol group provides a platform for extensive chemical diversification. The protocols and information presented herein offer a solid foundation for researchers in the field of drug discovery to design and synthesize potent and selective kinase inhibitors for a range of therapeutic targets.
References
experimental procedure for the oxidation of (5-Bromo-4-chloropyridin-2-yl)methanol
Application Note: Selective Oxidation of (5-Bromo-4-chloropyridin-2-yl)methanol
Introduction
This compound and its oxidized derivatives, 5-bromo-4-chloropyridine-2-carbaldehyde and 5-bromo-4-chloropyridine-2-carboxylic acid, are valuable intermediates in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries. The selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid, or the complete oxidation to the carboxylic acid, are critical transformations. This document outlines detailed protocols for these selective oxidations.
Two primary methods for the synthesis of the aldehyde are presented: oxidation with Dess-Martin Periodinane (DMP) and with activated Manganese Dioxide (MnO₂). The Dess-Martin oxidation is a highly reliable and mild method that offers excellent chemoselectivity and high yields for the conversion of primary alcohols to aldehydes.[1][2][3][4] The reaction proceeds under neutral conditions at room temperature, which is advantageous for substrates with sensitive functional groups.[2][3] Alternatively, activated manganese dioxide is a classic and effective reagent for the oxidation of benzylic and allylic-type alcohols, a category that includes pyridylmethanols.[5][6] This method is a heterogeneous reaction and often requires a large excess of the oxidant.[7]
For the subsequent conversion of the aldehyde to the corresponding carboxylic acid, the Pinnick oxidation using sodium chlorite is a highly efficient and mild method.[8] This reaction is known for its tolerance of a wide variety of functional groups and its ability to oxidize α,β-unsaturated aldehydes, making it suitable for this heteroaromatic system.[8]
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-4-chloropyridine-2-carbaldehyde via Dess-Martin Oxidation
This protocol describes the selective oxidation of this compound to 5-Bromo-4-chloropyridine-2-carbaldehyde using Dess-Martin Periodinane (DMP).
Materials and Reagents:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen), add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and aqueous sodium thiosulfate (10% w/v) solution.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the pure 5-Bromo-4-chloropyridine-2-carbaldehyde.
Data Summary:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 224.45 | 1.0 | 224.5 mg |
| Dess-Martin Periodinane (DMP) | 1.2 | 424.14 | 1.2 | 509.0 mg |
| Dichloromethane (DCM) | - | - | - | 10 mL |
| Product (Expected) | ||||
| 5-Bromo-4-chloropyridine-2-carbaldehyde | - | 222.44 | - | Yield dependent |
Expected Yield: 85-95%
Protocol 2: Alternative Synthesis of 5-Bromo-4-chloropyridine-2-carbaldehyde via Manganese Dioxide Oxidation
This protocol provides an alternative method using activated manganese dioxide for the oxidation.
Materials and Reagents:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or chloroform, add activated manganese dioxide (10.0 eq) in one portion.
-
Stir the resulting suspension vigorously at room temperature. The reaction is heterogeneous.
-
Monitor the reaction progress by TLC. Additional portions of MnO₂ may be required to drive the reaction to completion (typically 12-24 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the filter cake thoroughly with DCM or chloroform.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-Bromo-4-chloropyridine-2-carbaldehyde.
Data Summary:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 224.45 | 1.0 | 224.5 mg |
| Activated Manganese Dioxide (MnO₂) | 10.0 | 86.94 | 10.0 | 869.4 mg |
| Dichloromethane (DCM) | - | - | - | 20 mL |
| Product (Expected) | ||||
| 5-Bromo-4-chloropyridine-2-carbaldehyde | - | 222.44 | - | Yield dependent |
Expected Yield: 70-85%
Protocol 3: Synthesis of 5-Bromo-4-chloropyridine-2-carboxylic Acid via Pinnick Oxidation
This protocol details the oxidation of 5-Bromo-4-chloropyridine-2-carbaldehyde to its corresponding carboxylic acid.
Materials and Reagents:
-
5-Bromo-4-chloropyridine-2-carbaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-Bromo-4-chloropyridine-2-carbaldehyde (1.0 eq) in tert-butanol and water (4:1 mixture).
-
Add 2-methyl-2-butene (4.0 eq) to the solution.
-
In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed as monitored by TLC (typically 2-4 hours).
-
After completion, quench the reaction by adding water and then acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 5-Bromo-4-chloropyridine-2-carboxylic acid can be purified by recrystallization or silica gel column chromatography if necessary.
Data Summary:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5-Bromo-4-chloropyridine-2-carbaldehyde | 1.0 | 222.44 | 1.0 | 222.4 mg |
| Sodium chlorite (NaClO₂) | 1.5 | 90.44 | 1.5 | 135.7 mg |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 1.5 | 119.98 | 1.5 | 180.0 mg |
| 2-Methyl-2-butene | 4.0 | 70.13 | 4.0 | 0.5 mL |
| tert-Butanol/Water (4:1) | - | - | - | 10 mL |
| Product (Expected) | ||||
| 5-Bromo-4-chloropyridine-2-carboxylic acid | - | 238.44 | - | Yield dependent |
Expected Yield: 80-95%
Visualizations
Caption: Workflow for Dess-Martin Oxidation.
Caption: Workflow for Manganese Dioxide Oxidation.
Caption: Workflow for Pinnick Oxidation.
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. nanotrun.com [nanotrun.com]
- 6. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 7. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Large-Scale Synthesis of (5-Bromo-4-chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (5-Bromo-4-chloropyridin-2-yl)methanol, a key intermediate in pharmaceutical development. The outlined synthetic strategy is a three-stage process designed for scalability and efficiency, commencing from readily available starting materials.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a robust three-stage process:
-
Stage 1: Synthesis of the Key Intermediate, 5-Bromo-2,4-dichloropyridine. This stage involves a two-step reaction sequence starting from 2-amino-4-chloropyridine.
-
Stage 2: Palladium-Catalyzed Carboxylation. Selective conversion of 5-Bromo-2,4-dichloropyridine to 5-Bromo-4-chloropyridine-2-carboxylic acid.
-
Stage 3: Reduction to the Final Product. Reduction of the carboxylic acid functionality to the corresponding primary alcohol, yielding this compound.
Caption: Overall synthetic pathway for this compound.
II. Quantitative Data Summary
The following tables summarize the quantitative data for each stage of the synthesis.
Table 1: Synthesis of 5-Bromo-2,4-dichloropyridine (Stage 1)
| Step | Starting Material | Reagents | Product | Yield |
| 1a. Bromination | 2-Amino-4-chloropyridine | N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-4-chloropyridine | ~87%[1][2] |
| 1b. Diazotization | 2-Amino-5-bromo-4-chloropyridine | Sodium Nitrite, Cuprous Chloride | 5-Bromo-2,4-dichloropyridine | ~68%[1][2] |
Table 2: Carboxylation and Reduction (Stages 2 & 3)
| Step | Starting Material | Reagents | Product | Expected Yield |
| 2. Carboxylation | 5-Bromo-2,4-dichloropyridine | CO, Pd(OAc)₂, dppf, Et₃N | 5-Bromo-4-chloropyridine-2-carboxylic acid | High |
| 3. Reduction | 5-Bromo-4-chloropyridine-2-carboxylic acid | Sodium Borohydride, Activating Agent | This compound | High |
III. Experimental Protocols
Stage 1: Synthesis of 5-Bromo-2,4-dichloropyridine
This stage is divided into two steps: bromination and diazotization.
Caption: Experimental workflow for the synthesis of 5-Bromo-2,4-dichloropyridine.
Step 1a: Bromination of 2-Amino-4-chloropyridine
-
Materials:
-
2-Amino-4-chloropyridine (1.0 kg)
-
N-Bromosuccinimide (NBS) (1.53 kg)
-
Dichloromethane (10 L)
-
1 M Hydrochloric acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
In a suitable reaction vessel, dissolve 2-amino-4-chloropyridine (1.0 kg) in dichloromethane (10 L).
-
Cool the solution to 0°C with constant stirring.
-
Slowly add N-bromosuccinimide (1.53 kg) in portions, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid.
-
Adjust the pH of the aqueous layer to basic with sodium hydroxide solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase to obtain 2-amino-5-bromo-4-chloropyridine. The expected yield is approximately 87%.[1][2]
-
Step 1b: Diazotization to 5-Bromo-2,4-dichloropyridine
-
Materials:
-
2-Amino-5-bromo-4-chloropyridine (1.0 kg)
-
Concentrated hydrochloric acid (20 L)
-
Sodium nitrite (830 g)
-
Cuprous chloride
-
Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
In a reaction vessel equipped for low-temperature reactions, dissolve 2-amino-5-bromo-4-chloropyridine (1.0 kg) in concentrated hydrochloric acid (20 L) and cool the mixture to -30°C.
-
Slowly add sodium nitrite (830 g) in portions, ensuring the temperature is maintained at -30°C. Gas evolution will be observed.
-
After the addition is complete, stir the reaction mixture at -30°C for 1 hour.
-
Add cuprous chloride to the reaction mixture and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution to a basic pH.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by column chromatography to yield 5-Bromo-2,4-dichloropyridine. The expected yield is approximately 68%.[1][2]
-
Stage 2: Palladium-Catalyzed Carboxylation
This step involves the selective introduction of a carboxylic acid group at the 2-position of the pyridine ring.
-
Materials:
-
5-Bromo-2,4-dichloropyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (Et₃N)
-
Carbon monoxide (CO) gas
-
Anhydrous solvent (e.g., DMF or Toluene)
-
-
Protocol:
-
To a high-pressure reactor, add 5-Bromo-2,4-dichloropyridine, palladium(II) acetate, and dppf in an anhydrous solvent.
-
Add triethylamine as a base.
-
Pressurize the reactor with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to the appropriate temperature and stir for several hours, monitoring the reaction progress by HPLC or TLC.
-
After completion, cool the reactor, and carefully vent the CO gas.
-
Perform an acidic work-up to protonate the carboxylate salt.
-
Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase to obtain crude 5-Bromo-4-chloropyridine-2-carboxylic acid, which can be purified by recrystallization.
-
Stage 3: Reduction to this compound
This final step reduces the carboxylic acid to the target primary alcohol.
Caption: Experimental workflow for the reduction of the carboxylic acid.
-
Materials:
-
5-Bromo-4-chloropyridine-2-carboxylic acid
-
Activating agent (e.g., ethyl chloroformate or a carbodiimide)
-
Sodium borohydride (NaBH₄)
-
Anhydrous solvent (e.g., THF, Methanol)
-
Quenching solution (e.g., water or dilute acid)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
In a reaction vessel, dissolve 5-Bromo-4-chloropyridine-2-carboxylic acid in an anhydrous solvent.
-
Activate the carboxylic acid by adding the activating agent at a controlled temperature (e.g., 0°C).
-
In a separate flask, prepare a solution or suspension of sodium borohydride in a suitable solvent.
-
Slowly add the sodium borohydride solution to the activated carboxylic acid mixture, maintaining a controlled temperature.
-
Allow the reaction to proceed at room temperature, monitoring by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or a dilute acid solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
-
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific laboratory and scale-up conditions by qualified personnel. All procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.
References
Application Notes and Protocols for the Functionalization of (5-Bromo-4-chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of the pyridine ring in (5-Bromo-4-chloropyridin-2-yl)methanol. This versatile building block offers multiple reaction sites, enabling the synthesis of a diverse range of substituted pyridine derivatives for applications in medicinal chemistry and drug discovery.
Overview of Reactivity
The pyridine ring of this compound is substituted with two distinct halogen atoms, a bromine at the C5 position and a chlorine at the C4 position. This arrangement allows for chemoselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such reactions is I > Br > Cl.[1][2] Consequently, the C5-bromo position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C4-chloro position. This reactivity difference forms the basis for the selective functionalization at the C5 position, leaving the C4-chloro and the C2-hydroxymethyl groups available for subsequent transformations.
This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds, Buchwald-Hartwig amination for the formation of C-N bonds, and Sonogashira coupling for the formation of C-C triple bonds. Additionally, a protocol for nucleophilic aromatic substitution (SNAr) is provided as an alternative strategy for functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction is expected to proceed selectively at the more reactive C5-bromo position to yield 5-aryl-4-chloropyridin-2-yl)methanol derivatives.
Generalized Protocol for Suzuki-Miyaura Coupling:
A general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows. Note that reaction conditions may require optimization for specific substrates.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions on structurally similar bromo-chloro-heterocycles. These values should serve as a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 100 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 75-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[5] This reaction allows for the selective introduction of a wide range of primary and secondary amines at the C5 position of this compound.
Generalized Protocol for Buchwald-Hartwig Amination:
This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base is crucial and often substrate-dependent.[2][6]
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound, the amine, and the base under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative):
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of related bromopyridine substrates.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos (2/4) | NaOtBu | Toluene | 100 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ / BINAP (2/3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ / DavePhos (1.5/3) | K₃PO₄ | Toluene | 90 | 88-96 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[7] This reaction can be used to introduce alkynyl moieties at the C5 position of this compound.
Generalized Protocol for Sonogashira Coupling:
The following is a general protocol for the Sonogashira coupling. Anhydrous and anaerobic conditions are typically required.[8][9]
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound in the degassed solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative):
This table shows representative data for Sonogashira couplings on similar bromopyridine substrates.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 60 | 80-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 75-85 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.[10] In this compound, the C4 position, being para to the nitrogen, is activated towards nucleophilic attack. This provides a complementary method to the palladium-catalyzed reactions, potentially allowing for functionalization at the C4-chloro position.
Generalized Protocol for Nucleophilic Aromatic Substitution with Alkoxides:
This protocol describes a general procedure for the substitution of the C4-chloro group with an alkoxide.
Materials:
-
This compound
-
Sodium or potassium alkoxide (e.g., sodium methoxide, potassium tert-butoxide) (1.5-3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP) or the corresponding alcohol
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the sodium or potassium alkoxide portion-wise at room temperature.
-
Heat the reaction mixture to 60-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative):
The following table provides estimated yields for SNAr reactions on related chloropyridine systems.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Sodium methoxide | - | Methanol | Reflux | 70-85 |
| 2 | Sodium ethoxide | - | Ethanol | Reflux | 70-80 |
| 3 | Potassium tert-butoxide | - | tert-Butanol | 80 | 60-75 |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Protecting Group Strategies for (5-Bromo-4-chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-4-chloropyridin-2-yl)methanol is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds. The presence of a primary alcohol and two distinct halogen atoms on an electron-deficient pyridine ring necessitates a carefully considered protecting group strategy to achieve selective transformations at other positions of the molecule. This document provides detailed application notes and experimental protocols for the protection and deprotection of the hydroxyl group of this compound, focusing on commonly employed silyl and benzyl ether protecting groups. The selection of an appropriate protecting group is critical to ensure stability during subsequent reaction steps and efficient, selective removal without compromising the integrity of the bromo and chloro substituents.
Protecting Group Selection Strategy
The choice of a suitable protecting group for this compound depends on the planned synthetic route, including the nature of the reagents and reaction conditions to be employed. The electron-withdrawing character of the pyridine ring and the halogen substituents may influence the stability of the protecting group.
A decision-making workflow for selecting an appropriate protecting group is outlined below:
Caption: Decision workflow for selecting a suitable protecting group.
I. Silyl Ether Protecting Groups
Silyl ethers are widely used for the protection of alcohols due to their ease of formation, general stability, and mild deprotection conditions, typically using a fluoride source.[1] For this compound, the tert-butyldimethylsilyl (TBDMS or TBS) group is a suitable choice, offering a good balance of stability and reactivity.
A. Protection with tert-Butyldimethylsilyl (TBDMS) Group
The TBDMS group can be introduced under mild basic conditions, which are generally well-tolerated by the halogenated pyridine ring.
Experimental Protocol: Synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-5-bromo-4-chloropyridine
Caption: Workflow for TBDMS protection.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.0 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | 85-95% | General procedure[1] |
| Reaction Time | 12-16 h | General procedure[1] |
| Temperature | Room Temperature | General procedure[1] |
B. Deprotection of the TBDMS Group
The TBDMS group can be readily cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), under mild conditions that are compatible with the bromo and chloro substituents.[2]
Experimental Protocol: Cleavage of the TBDMS Ether
Materials:
-
2-((tert-Butyldimethylsilyloxy)methyl)-5-bromo-4-chloropyridine
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | >90% | General procedure[2] |
| Reaction Time | 1-2 h | General procedure[2] |
| Temperature | Room Temperature | General procedure[2] |
II. Benzyl Ether Protecting Groups
Benzyl ethers are another class of robust protecting groups for alcohols. They are stable to a wide range of acidic and basic conditions. For substrates like this compound, both the standard benzyl (Bn) group and the p-methoxybenzyl (PMB) group can be employed. The PMB group offers the advantage of being removable under oxidative conditions, providing an orthogonal deprotection strategy to the standard hydrogenolysis of a benzyl group.[2][3]
A. Protection with Benzyl (Bn) and p-Methoxybenzyl (PMB) Groups
The Williamson ether synthesis is a common method for the formation of benzyl ethers. A strong base is typically used to generate the alkoxide, which then reacts with the corresponding benzyl halide.[4]
Experimental Protocol: Synthesis of 2-(Benzyloxymethyl)-5-bromo-4-chloropyridine or 2-((4-Methoxybenzyl)oxymethyl)-5-bromo-4-chloropyridine
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr) or p-Methoxybenzyl chloride (PMBCl)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add BnBr or PMBCl (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl or PMB ether.
Quantitative Data (Representative):
| Protecting Group | Reagent | Yield | Reaction Time | Temperature | Reference |
| Bn | BnBr | 80-90% | 12-16 h | 0 °C to RT | General procedure[4] |
| PMB | PMBCl | 80-90% | 12-16 h | 0 °C to RT | General procedure[2] |
B. Deprotection of Benzyl and p-Methoxybenzyl Ethers
The choice of deprotection method depends on the protecting group and the other functional groups present in the molecule.
1. Deprotection of the Benzyl (Bn) Group by Hydrogenolysis
Standard catalytic hydrogenation is effective for cleaving the benzyl ether. However, care must be taken as the chloro and bromo substituents on the pyridine ring can also be susceptible to hydrogenolysis. Using a poisoned catalyst or carefully controlling the reaction time can mitigate this side reaction.
Experimental Protocol: Cleavage of the Benzyl Ether
Materials:
-
2-(Benzyloxymethyl)-5-bromo-4-chloropyridine
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon
-
Celite
Procedure:
-
Dissolve the benzyl-protected compound (1.0 eq) in MeOH.
-
Carefully add Pd/C catalyst (10 mol%).
-
Evacuate the flask and backfill with H₂ gas (balloon pressure). Repeat this process three times.
-
Stir the reaction mixture vigorously under an H₂ atmosphere at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | 70-85% (potential for dehalogenation) | General procedure[4] |
| Reaction Time | 2-6 h | General procedure[4] |
| Temperature | Room Temperature | General procedure[4] |
2. Deprotection of the p-Methoxybenzyl (PMB) Group by Oxidation
The PMB group can be selectively removed in the presence of a Bn group and other sensitive functionalities using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]
Experimental Protocol: Cleavage of the PMB Ether
Caption: Workflow for PMB deprotection using DDQ.
Materials:
-
2-((4-Methoxybenzyl)oxymethyl)-5-bromo-4-chloropyridine
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected compound (1.0 eq) in a mixture of DCM and water (e.g., 18:1).
-
Add DDQ (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | 85-95% | [2] |
| Reaction Time | 1-3 h | [2] |
| Temperature | 0 °C to RT | [2] |
Orthogonal Strategy
The combination of TBDMS and PMB protecting groups can be employed for the selective protection and deprotection of multiple hydroxyl groups in a more complex molecule containing the this compound moiety. The TBDMS group can be removed with a fluoride source, while the PMB group is cleaved under oxidative conditions, allowing for a fully orthogonal approach.
Conclusion
The selection of a protecting group for this compound must be carefully considered based on the planned synthetic sequence. Silyl ethers, particularly TBDMS, offer mild protection and deprotection conditions. Benzyl ethers provide robust protection, with the PMB group allowing for orthogonal deprotection under oxidative conditions. The protocols provided herein serve as a guide for researchers in the strategic manipulation of this important synthetic building block. It is recommended to perform small-scale optimization of reaction conditions for each specific substrate and subsequent transformation to ensure optimal yields and purity.
References
Application of (5-Bromo-4-chloropyridin-2-yl)methanol in the Synthesis of Novel Agrochemicals
(5-Bromo-4-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of potential new agrochemical candidates. Its bifunctional nature, featuring a reactive hydroxymethyl group and a substituted pyridine ring, allows for diverse chemical modifications to generate libraries of compounds for screening and development. This document outlines the application of this key intermediate in the synthesis of novel pyridine carboxamides, a class of compounds known for their potential fungicidal and insecticidal properties.
The primary synthetic strategy involves the oxidation of the methanol functionality to a carboxylic acid, followed by amidation with various amines. This approach enables the creation of a diverse range of N-substituted pyridine carboxamides, allowing for the exploration of structure-activity relationships (SAR) to identify potent and selective agrochemicals.
Synthetic Pathway Overview
The proposed synthetic pathway commences with the oxidation of this compound to the corresponding carboxylic acid, 5-Bromo-4-chloropicolinic acid. This intermediate is then activated and subsequently reacted with a selected amine to yield the target pyridine carboxamide.
Caption: Proposed synthetic pathway for N-substituted 5-Bromo-4-chloropicolinamides.
Experimental Protocols
Protocol 1: Oxidation of this compound to 5-Bromo-4-chloropicolinic acid
This two-step protocol describes the oxidation of the starting material to the key carboxylic acid intermediate.
Step 1: Synthesis of 5-Bromo-4-chloropicolinaldehyde
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Manganese(IV) oxide (MnO₂) | 5.0 eq |
| Solvent | Dichloromethane (DCM) |
| Temperature | Reflux (approx. 40°C) |
| Reaction Time | 12-24 hours |
| Work-up | Filtration, solvent evaporation |
| Typical Yield | 85-95% |
Procedure:
-
To a solution of this compound in dichloromethane, add activated manganese(IV) oxide.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with additional dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 5-Bromo-4-chloropicolinaldehyde, which can be used in the next step without further purification.
Step 2: Synthesis of 5-Bromo-4-chloropicolinic acid
| Parameter | Value |
| Reactants | |
| 5-Bromo-4-chloropicolinaldehyde | 1.0 eq |
| Potassium permanganate (KMnO₄) | 1.5 eq |
| Solvent | Acetone/Water (1:1) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching, filtration, acidification, extraction |
| Typical Yield | 70-85% |
Procedure:
-
Dissolve 5-Bromo-4-chloropicolinaldehyde in an acetone/water mixture and cool to 0°C in an ice bath.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color disappears.
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-4-chloropicolinic acid.
Protocol 2: Synthesis of N-substituted 5-Bromo-4-chloropicolinamide
This protocol details the final amidation step to produce the target compounds.
| Parameter | Value |
| Reactants | |
| 5-Bromo-4-chloropicolinic acid | 1.0 eq |
| Thionyl chloride (SOCl₂) or Oxalyl chloride | 1.2 eq |
| Amine (R-NH₂) | 1.1 eq |
| Triethylamine (Et₃N) | 2.0 eq |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 4-8 hours |
| Work-up | Aqueous work-up, extraction, purification |
| Typical Yield | 60-90% |
Procedure:
-
Suspend 5-Bromo-4-chloropicolinic acid in the chosen solvent and add a catalytic amount of dimethylformamide (DMF).
-
Cool the mixture to 0°C and add thionyl chloride or oxalyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the acid is converted to the acid chloride.
-
In a separate flask, dissolve the desired amine and triethylamine in the same solvent and cool to 0°C.
-
Slowly add the freshly prepared acid chloride solution to the amine solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted 5-Bromo-4-chloropicolinamide.
Logical Workflow for Agrochemical Discovery
The synthesis of a library of these pyridine carboxamides allows for screening against various agricultural pests and pathogens. The workflow for discovery and development is a multi-step process.
Caption: Workflow for the discovery of novel agrochemicals.
Conclusion
This compound is a valuable starting material for the synthesis of novel pyridine carboxamides with potential applications in agriculture. The provided protocols offer a robust methodology for the preparation of a diverse library of these compounds, enabling further research into their biological activities. The systematic approach of synthesis, screening, and optimization is crucial for the development of new and effective crop protection agents.
Application Notes and Protocols for the Synthesis of Novel Heterocycles from (5-Bromo-4-chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel furo[3,2-b]pyridines and pyrrolo[3,2-b]pyridines, utilizing (5-Bromo-4-chloropyridin-2-yl)methanol as a versatile starting material. These fused pyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds, including kinase inhibitors and anticancer agents.
Introduction to Fused Pyridine Heterocycles
Fused pyridine heterocycles, such as furo[3,2-b]pyridines and pyrrolo[3,2-b]pyridines, represent a class of privileged structures in drug discovery. Their rigid, planar structures and unique electronic properties allow for specific interactions with biological targets, making them attractive scaffolds for the development of novel therapeutics. The strategic functionalization of the pyridine ring enables the modulation of physicochemical properties and biological activity.
This compound is a valuable starting material, offering multiple reaction sites for sequential and selective functionalization. The differential reactivity of the bromo and chloro substituents, along with the presence of the hydroxymethyl group, allows for the construction of diverse heterocyclic systems.
Synthesis of Furo[3,2-b]pyridine Derivatives
The synthesis of the furo[3,2-b]pyridine core from this compound can be achieved through a multi-step sequence involving the conversion of the 4-chloro group to a hydroxyl functionality, followed by a Sonogashira coupling and subsequent intramolecular cyclization.
Synthetic Strategy Overview
The proposed synthetic pathway involves three key steps:
-
Hydrolysis: Conversion of the 4-chloro group to a hydroxyl group to yield a pyridin-4-one tautomer.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling of the 5-bromo position with a terminal alkyne.
-
Intramolecular Cyclization: Base- or metal-mediated cyclization to form the furan ring.
Caption: Synthetic workflow for Furo[3,2-b]pyridines.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-4-hydroxypyridin-2-yl)methanol (Hydrolysis)
This protocol describes the conversion of the 4-chloro substituent to a hydroxyl group via nucleophilic aromatic substitution.[1]
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 2 M aqueous solution of NaOH (10 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with concentrated HCl to pH ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Protocol 2: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization
This one-pot protocol is adapted from the synthesis of furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine.[2][3]
-
Materials:
-
5-Bromo-4-hydroxypyridin-2-yl)methanol
-
Terminal alkyne (1.2 eq)
-
Palladium on carbon (10% Pd/C, 0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Triethylamine (Et₃N, 3.0 eq)
-
Ethanol
-
-
Procedure:
-
To a sealed reaction vessel, add 5-Bromo-4-hydroxypyridin-2-yl)methanol (1.0 eq), 10% Pd/C, CuI, and PPh₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).
-
Add anhydrous ethanol, followed by triethylamine and the terminal alkyne.
-
Irradiate the mixture in an ultrasound bath at room temperature or heat to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture, filter through a pad of Celite®, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-substituted furo[3,2-b]pyridine.
-
Data Presentation
Table 1: Representative Yields for the Synthesis of Furo[3,2-b]pyridine Derivatives (Analogous Reactions)
| Entry | Starting Material | Alkyne | Product | Yield (%) | Reference |
| 1 | 3-Chloro-2-hydroxypyridine | Phenylacetylene | 2-Phenylfuro[3,2-b]pyridine | 85 | |
| 2 | 3-Chloro-2-hydroxypyridine | 1-Heptyne | 2-Pentylfuro[3,2-b]pyridine | 78 | |
| 3 | 3-Chloro-2-hydroxypyridine | 3-Phenyl-1-propyne | 2-(Phenylethyl)furo[3,2-b]pyridine | 82 | [2] |
Synthesis of Pyrrolo[3,2-b]pyridine Derivatives
The synthesis of the pyrrolo[3,2-b]pyridine scaffold can be approached by initial functionalization at the 5-position via Suzuki coupling, followed by modification of the 2-hydroxymethyl group to an amine, and subsequent cyclization.
Synthetic Strategy Overview
This pathway involves:
-
Suzuki-Miyaura Coupling: Selective cross-coupling at the C5-bromo position.
-
Mitsunobu Reaction: Conversion of the 2-hydroxymethyl group to a 2-azidomethyl group.
-
Reduction: Reduction of the azide to a primary amine.
-
Pictet-Spengler Type Cyclization: Reaction with an aldehyde or ketone to form the pyrrole ring.
Caption: Synthetic workflow for Pyrrolo[3,2-b]pyridines.
Experimental Protocols
Protocol 3: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol focuses on the selective coupling at the more reactive C-Br bond.
-
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), arylboronic acid, and K₂CO₃.
-
Evacuate and backfill with an inert gas.
-
Add the 1,4-dioxane/water mixture and Pd(PPh₃)₄.
-
Heat the reaction to 80-90 °C and stir until completion (monitored by TLC/LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Protocol 4: Conversion of 2-Hydroxymethyl to 2-Azidomethyl Group (Mitsunobu Reaction)
This protocol employs a Mitsunobu reaction to introduce an azide functionality.[4]
-
Materials:
-
5-Aryl-4-chloro-2-pyridylmethanol
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Diphenylphosphoryl azide (DPPA, 1.5 eq)
-
Anhydrous THF
-
-
Procedure:
-
Dissolve the 5-Aryl-4-chloro-2-pyridylmethanol (1.0 eq) and PPh₃ in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add DIAD dropwise.
-
After stirring for 15 minutes, add DPPA dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Protocol 5: Reduction of the Azide to an Amine
-
Materials:
-
5-Aryl-4-chloro-2-azidomethylpyridine
-
Triphenylphosphine (PPh₃, 1.2 eq)
-
Water
-
THF
-
-
Procedure:
-
Dissolve the azidomethylpyridine (1.0 eq) in THF.
-
Add PPh₃ and stir at room temperature for 2 hours.
-
Add water and heat the mixture to 60 °C for 4 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography.
-
Data Presentation
Table 2: Representative Yields for Key Steps in the Synthesis of Pyrrolo[3,2-b]pyridine Precursors (Analogous Reactions)
| Step | Substrate | Reagents | Product | Yield (%) | Reference |
| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Methyl-5-phenylpyridin-3-amine | 85 | [5] |
| Mitsunobu Azidation | Benzyl alcohol | PPh₃, DIAD, DPPA | Benzyl azide | >90 | [4] |
| Azide Reduction | Benzyl azide | PPh₃, H₂O | Benzylamine | >95 | General Staudinger Reduction |
Biological Significance and Signaling Pathways
Furo[3,2-b]pyridines as Kinase Inhibitors
Furo[3,2-b]pyridine derivatives have been identified as potent inhibitors of various kinases, playing a crucial role in cancer therapy. For instance, they have been shown to inhibit cdc-like kinases (CLKs) and modulate the Hedgehog signaling pathway.[6]
Caption: Furo[3,2-b]pyridine signaling pathway modulation.
Pyrrolo[3,2-b]pyridines as Anticancer Agents
Derivatives of the pyrrolo[3,2-b]pyridine scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma.[7] Their mechanism of action often involves the inhibition of key signaling proteins involved in cell growth and proliferation.
Table 3: Biological Activity of Fused Pyridine Derivatives (Analogous Compounds)
| Compound Class | Target | Biological Activity | Cell Line | IC₅₀ | Reference |
| Furo[3,2-b]pyridine | CLK1/4 | Kinase Inhibition | - | 1-10 nM | [6] |
| Furo[3,2-b]pyridine | SIRT1 | Anticancer | MCF-7 | 5.2 µM | |
| Pyrrolo[3,2-b]pyridine | - | Antiproliferative | A375 (Melanoma) | 0.5-5 µM | [7] |
Conclusion
This compound serves as a highly versatile and valuable starting material for the synthesis of medicinally relevant furo[3,2-b]pyridines and pyrrolo[3,2-b]pyridines. The detailed protocols and synthetic strategies outlined in this document, based on established chemical transformations, provide a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds for drug discovery and development. The differential reactivity of the halogen substituents, coupled with the functionality of the hydroxymethyl group, offers a rich platform for the generation of diverse molecular architectures with potential therapeutic applications. Further optimization of the presented protocols for the specific substrate is encouraged to achieve optimal reaction outcomes.
References
- 1. brainly.in [brainly.in]
- 2. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Bromo-4-chloropyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (5-Bromo-4-chloropyridin-2-yl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective synthetic pathway starts from 2-amino-4-chloropyridine and proceeds through a three-step sequence:
-
Bromination: Introduction of a bromine atom at the 5-position of 2-amino-4-chloropyridine to yield 2-amino-5-bromo-4-chloropyridine.
-
Sandmeyer Reaction: Conversion of the amino group to a chloro group to afford 5-bromo-2,4-dichloropyridine.
-
Formylation and Reduction: Introduction of a hydroxymethyl group at the 2-position, typically via a formylation reaction followed by reduction.
Q2: My lithiation reaction for the formylation step is giving a low yield. What are the likely causes?
Low yields in lithiation reactions of dihalopyridines are often attributed to:
-
Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried, and solvents are anhydrous.
-
"Halogen Dance": This is a common side reaction in dihalopyridines where the lithium atom migrates to a different halogenated position, leading to a mixture of products.[1][2] Performing the reaction at very low temperatures (e.g., -78°C) can help minimize this.
-
Incorrect Stoichiometry of n-Butyllithium: The amount of n-butyllithium is critical. It's advisable to titrate the solution to determine its exact concentration before use.
-
Temperature Control: Maintaining a consistently low temperature throughout the addition of reagents is crucial for selectivity and to prevent side reactions.
Q3: What are the best methods for purifying the final product, this compound?
Purification can typically be achieved through:
-
Column Chromatography: This is a very effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can yield highly pure material. Experiment with different solvents like ethanol, methanol, or mixtures with water to find the optimal conditions.
-
Acid-Base Extraction: As a pyridine derivative, the product is basic and can be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low Yield in the Bromination Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider slightly increasing the reaction time or temperature. |
| Impure Starting Material | Ensure the 2-amino-4-chloropyridine is of high purity. Impurities can interfere with the reaction. |
| Suboptimal Reagent Ratio | Carefully control the stoichiometry of N-bromosuccinimide (NBS). An excess can lead to over-bromination, while an insufficient amount will result in incomplete conversion. |
Problem 2: Low Yield in the Sandmeyer Reaction
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Diazotization | Ensure the temperature is kept low (typically 0-5°C) during the addition of sodium nitrite. The diazonium salt is unstable at higher temperatures. |
| Premature Decomposition of Diazonium Salt | Use the diazonium salt solution immediately in the next step without allowing it to warm up. |
| Insufficient Copper(I) Chloride | Ensure an adequate amount of CuCl is used as a catalyst. |
Problem 3: Low Yield in the Formylation and Reduction Steps
| Potential Cause | Troubleshooting Suggestion |
| Formylation: "Halogen Dance" Rearrangement | This is a significant side reaction with dihalopyridines.[1][2] To minimize it, maintain a very low reaction temperature (-78°C) during the lithiation and addition of the formylating agent (e.g., DMF). |
| Formylation: Incomplete Lithiation | Use freshly titrated n-butyllithium and ensure strictly anhydrous conditions. Consider using a slight excess of n-BuLi. |
| Reduction: Incomplete Reduction of the Aldehyde | Monitor the reduction by TLC. If the aldehyde is still present, add a small amount of additional sodium borohydride.[3][4][5] |
| Reduction: Over-reduction or Side Reactions | While less common with NaBH4, ensure the reaction is not run for an excessively long time, which could potentially lead to undesired side reactions. |
Experimental Protocols
Step 1 & 2: Synthesis of 5-Bromo-2,4-dichloropyridine
This protocol is adapted from patent literature and provides a reliable method for producing the key intermediate.[6]
Materials:
-
2-amino-4-chloropyridine
-
N-bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Bromination: Dissolve 2-amino-4-chloropyridine in DCM and cool the solution to 0°C. Add NBS portion-wise while maintaining the temperature. Stir the reaction at 0°C until completion (monitor by TLC).
-
Work-up: Wash the reaction mixture with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 2-amino-5-bromo-4-chloropyridine.
-
Diazotization: Suspend the crude 2-amino-5-bromo-4-chloropyridine in concentrated HCl and cool to 0°C. Slowly add a solution of NaNO₂ in water, keeping the temperature below 5°C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl in concentrated HCl. Add the cold diazonium salt solution to the CuCl solution. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Work-up and Purification: Neutralize the reaction mixture with NaOH and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude 5-bromo-2,4-dichloropyridine by column chromatography (Hexanes/Ethyl Acetate gradient).
| Step | Reactant | Reagent | Solvent | Temperature | Typical Yield |
| 1. Bromination | 2-amino-4-chloropyridine | NBS | DCM | 0°C | ~85-90% |
| 2. Sandmeyer | 2-amino-5-bromo-4-chloropyridine | NaNO₂, CuCl | Conc. HCl | 0°C to RT | ~65-75% |
Step 3 & 4: Synthesis of this compound
This proposed protocol is based on general procedures for selective lithiation and subsequent formylation and reduction.
Materials:
-
5-bromo-2,4-dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Lithiation and Formylation: Dissolve 5-bromo-2,4-dichloropyridine in anhydrous THF and cool to -78°C under an inert atmosphere (Argon or Nitrogen). Slowly add a titrated solution of n-BuLi, maintaining the temperature below -70°C. Stir for 30-60 minutes. Add anhydrous DMF dropwise and continue stirring at -78°C for another 1-2 hours.
-
Quenching: Quench the reaction by slowly adding methanol at -78°C. Allow the mixture to warm to room temperature.
-
Reduction: Cool the reaction mixture to 0°C and add NaBH₄ portion-wise. Stir at room temperature until the aldehyde is completely consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of saturated NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude this compound by column chromatography.
| Step | Reactant | Reagent | Solvent | Temperature | Expected Yield |
| 3. Formylation | 5-bromo-2,4-dichloropyridine | n-BuLi, DMF | THF | -78°C | 50-70% |
| 4. Reduction | 5-bromo-4-chloro-2-pyridinecarboxaldehyde | NaBH₄ | Methanol/THF | 0°C to RT | >90% |
Visualizations
Experimental Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Low Yield in Lithiation
Caption: Troubleshooting guide for low yield in the lithiation/formylation step.
"Halogen Dance" Side Reaction
Caption: Desired reaction pathway versus the "Halogen Dance" side reaction.
References
- 1. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of (5-Bromo-4-chloropyridin-2-yl)methanol
Welcome to the technical support center for the purification of (5-Bromo-4-chloropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and protocols for the successful purification of this compound by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound show significant peak tailing during column chromatography?
A: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of the silica.[1] This interaction leads to a non-uniform elution front, causing the characteristic tailing.
Q2: What is a good starting solvent system to develop a separation method on Thin Layer Chromatography (TLC)?
A: A good starting point for a compound of moderate polarity like this compound is a mixture of a non-polar solvent and a moderately polar solvent. We recommend starting with a Hexane/Ethyl Acetate system. You can begin by testing ratios such as 4:1, 2:1, and 1:1 (Hexane:Ethyl Acetate) to find a system that provides a retention factor (Rf) value for your target compound between 0.2 and 0.4.[2][3] This range typically translates well to good separation on a column.
Q3: My compound appears to be degrading on the silica gel. How can I confirm this and what can I do?
A: You can check for on-column degradation by performing a two-dimensional (2D) TLC.[4] Spot the compound on the corner of a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent. If the compound is stable, the spot will remain on the diagonal; if it degrades, new spots will appear off the diagonal.[4] To prevent degradation, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine before use.[5][6]
Q4: How can I improve the separation between my target compound and a very close-running impurity?
A: To improve separation (resolution), you can try several strategies. First, ensure you are using a fine mesh silica gel (e.g., 230-400 mesh). Second, you can try a different solvent system, perhaps by introducing a third solvent (e.g., a small amount of methanol in a dichloromethane/hexane mixture) to alter the selectivity. If these fail, switching to a different stationary phase, such as alumina or a reverse-phase silica (C18), can provide a different interaction mechanism and may resolve the compounds.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: Significant Peak Tailing
-
Possible Causes:
-
Recommended Solutions:
-
Add a Competing Base: Incorporate a small amount (0.5-2%) of a competing base, such as triethylamine (TEA) or pyridine, into your eluent.[2][5] The additive will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Use Deactivated Silica: Prepare a slurry of silica gel in your mobile phase containing 1-2% triethylamine, pack the column, and then flush with the regular mobile phase before loading your sample.[2]
-
Reduce Sample Load: Ensure you are not loading too much crude material onto the column. A general rule of thumb is a 1:50 to 1:100 ratio of sample to silica gel by weight.[3]
-
Issue 2: Low or No Recovery of the Compound
-
Possible Causes:
-
Recommended Solutions:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For very polar compounds, a system containing methanol (e.g., Dichloromethane/Methanol) may be necessary.[4] A stock solution of 10% ammonium hydroxide in methanol can be used as a potent polar modifier (1-10% of this stock in dichloromethane) for eluting very polar basic compounds.[6]
-
Check for Stability: Perform a 2D TLC to confirm if the compound is stable on silica.[4]
-
Change Stationary Phase: Switch to a more inert or basic stationary phase like neutral or basic alumina.[5]
-
Issue 3: The Compound Elutes Too Quickly (Rf is too high)
-
Possible Causes:
-
The mobile phase is too polar for the compound.
-
-
Recommended Solutions:
-
Decrease Solvent Polarity: Decrease the proportion of the polar solvent in your eluent system (e.g., move from 1:1 Hexane/EtOAc to 4:1 Hexane/EtOAc).
-
Re-optimize with TLC: Re-evaluate your solvent system using TLC to find conditions that provide the target Rf of 0.2-0.4.
-
Data Presentation
Table 1: Troubleshooting Summary for Column Chromatography
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong analyte-silica interaction (acid-base).[1] | Add 0.5-2% triethylamine to the eluent; use deactivated silica or alumina.[2][5] |
| No Elution | Compound is too polar; eluent is not polar enough.[4] | Gradually increase eluent polarity (e.g., add MeOH); change to a reverse-phase column.[4] |
| Low Recovery | Irreversible adsorption; on-column decomposition.[5][6] | Use deactivated silica; switch to a less acidic stationary phase like alumina.[5][6] |
| Poor Separation | Improper solvent system; column overload. | Re-optimize eluent with TLC; try a different solvent system; reduce the amount of sample loaded.[1] |
| Compound in Solvent Front | Eluent is too polar. | Decrease the polarity of the eluent system. |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate with 1% Triethylamine) that provides an Rf value of approximately 0.2-0.4 for this compound and gives good separation from impurities.[2]
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[3]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. The amount of silica should be 50-100 times the weight of the crude sample.[3]
-
Pour the slurry into the column, tapping gently to ensure even packing and to remove air bubbles. Add another thin layer of sand on top of the settled silica bed.[3]
-
Drain the excess solvent until the level is just at the top of the sand.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using a pump or nitrogen line to achieve a steady flow rate.
-
Maintain the solvent level above the silica bed at all times.
-
-
Fraction Collection and Analysis:
-
Collect fractions in labeled test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Mechanism of peak tailing reduction using a basic additive.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of (5-Bromo-4-chloropyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Bromo-4-chloropyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and commercially viable method for synthesizing this compound is the reduction of its corresponding aldehyde, 5-Bromo-4-chloro-2-pyridinecarboxaldehyde. This precursor is readily available from various chemical suppliers. The reduction is typically achieved using a mild and selective reducing agent, such as sodium borohydride (NaBH₄), in a suitable alcoholic solvent like methanol or ethanol.
Q2: What are the potential side products I should be aware of during the synthesis?
Several side products can form during the reduction of 5-Bromo-4-chloro-2-pyridinecarboxaldehyde. The most common impurities include:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 5-Bromo-4-chloro-2-pyridinecarboxaldehyde in the final product.
-
Over-reduction Product: Although less common with mild reducing agents like NaBH₄, stronger reductants or harsh reaction conditions could lead to the formation of 5-Bromo-4-chloro-2-methylpyridine.
-
Dehalogenated Products: Reductive removal of the halogen substituents can occur, leading to (5-Bromopyridin-2-yl)methanol or (4-Chloropyridin-2-yl)methanol. The bromine atom is generally more susceptible to reduction than the chlorine atom.
-
Dimeric Impurities: Small amounts of dimeric species can sometimes be formed.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting aldehyde from the product alcohol. The aldehyde, being more polar than the corresponding alcohol, will typically have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q4: What are the recommended purification methods for the final product?
After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and the excess reducing agent. The crude product can then be purified using one of the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is an effective way to obtain high-purity material.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from side products and unreacted starting material. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is commonly employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent (NaBH₄ may have degraded).2. Insufficient amount of reducing agent.3. Low reaction temperature leading to slow kinetics.4. Poor quality starting material. | 1. Use a fresh, unopened container of NaBH₄.2. Increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.0 eq.).3. Allow the reaction to warm to room temperature and stir for a longer duration.4. Check the purity of the 5-Bromo-4-chloro-2-pyridinecarboxaldehyde by NMR or LC-MS. |
| Presence of Unreacted Starting Material | 1. Incomplete reaction due to insufficient reaction time or low temperature.2. Insufficient amount of reducing agent. | 1. Extend the reaction time and/or allow the reaction to proceed at room temperature.2. Add an additional portion of NaBH₄ to the reaction mixture and continue stirring. |
| Formation of Over-reduced Product (Methylpyridine) | 1. Use of a stronger reducing agent than necessary (e.g., LiAlH₄).2. Elevated reaction temperatures for a prolonged period. | 1. Switch to a milder reducing agent like NaBH₄.2. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). |
| Presence of Dehalogenated Side Products | 1. Use of a reducing agent known for dehalogenation (e.g., catalytic hydrogenation with Pd/C).2. Extended reaction times or high temperatures with certain reductants. | 1. Use NaBH₄, which is generally chemoselective for aldehydes and ketones over aryl halides.2. Minimize reaction time once the starting material is consumed (as monitored by TLC). |
| Difficult Purification | 1. Formation of multiple, closely related side products.2. Co-elution of impurities during column chromatography. | 1. Optimize the reaction conditions to minimize side product formation.2. For column chromatography, try a different solvent system with varying polarity or use a high-performance flash chromatography system for better separation. Recrystallization, if applicable, can be an excellent alternative. |
Quantitative Data Summary
The following table provides an illustrative summary of expected yields and potential side product distribution under different reaction conditions. Please note that these are representative values and actual results may vary depending on the specific experimental setup.
| Reducing Agent | Solvent | Temperature | Product Yield (%) | Unreacted Aldehyde (%) | Over-reduced Product (%) | Dehalogenated Product (%) |
| NaBH₄ (1.5 eq) | Methanol | 0 °C to RT | 85-95 | < 5 | < 1 | < 2 |
| NaBH₄ (1.5 eq) | Ethanol | RT | 80-90 | < 5 | < 1 | < 3 |
| LiAlH₄ (1.5 eq) | THF | 0 °C to RT | 70-85 | < 1 | 5-15 | 5-10 |
| H₂ (1 atm), Pd/C | Ethanol | RT | 50-70 | < 5 | 10-20 | 10-30 |
Experimental Protocol: Reduction of 5-Bromo-4-chloro-2-pyridinecarboxaldehyde
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
5-Bromo-4-chloro-2-pyridinecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-4-chloro-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of aldehyde).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Remove the methanol under reduced pressure. To the residue, add water and extract with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Visualizations
Caption: Main synthetic pathway to the target compound.
Caption: Potential side reactions and their causes.
Caption: A logical workflow for troubleshooting synthesis issues.
troubleshooting failed reactions involving (5-Bromo-4-chloropyridin-2-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Bromo-4-chloropyridin-2-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?
A1: In typical palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira, the carbon-bromine (C-Br) bond at the 5-position is expected to be more reactive than the carbon-chlorine (C-Cl) bond at the 4-position. The general reactivity trend for halogens in these reactions is I > Br > Cl.[1][2] Therefore, selective coupling at the C5 position can often be achieved under carefully controlled conditions.
Q2: My cross-coupling reaction is giving low to no yield. What are the common causes?
A2: Low or no yield in cross-coupling reactions can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. Ensure you are using a high-quality catalyst and that your reaction is performed under an inert atmosphere to prevent catalyst oxidation.
-
Inappropriate Ligand: For challenging substrates like substituted pyridines, the choice of ligand is crucial. Standard ligands may not be effective, and more electron-rich, bulky phosphine ligands may be required.[3]
-
Incorrect Base: The base plays a critical role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction outcome.
-
Low Reaction Temperature: Some cross-coupling reactions, especially with less reactive chlorides, may require elevated temperatures to proceed.[4]
-
Poor Quality Reagents: Ensure all reagents, especially the boronic acid/ester in Suzuki couplings and the terminal alkyne in Sonogashira couplings, are pure and dry.
Q3: I am observing significant amounts of side products in my reaction. What are they and how can I minimize them?
A3: Common side products in cross-coupling reactions include:
-
Homocoupling: This is the coupling of two molecules of the starting material or the coupling partner. In Suzuki reactions, this can be minimized by ensuring anaerobic conditions.[5] In Sonogashira reactions (Glaser coupling), it can be reduced by using copper-free conditions or by slowly adding the alkyne.[1]
-
Dehalogenation: The replacement of a halogen with a hydrogen atom can occur, especially at higher temperatures. Optimizing the reaction time and temperature can help minimize this.
-
Protodeborylation (Suzuki): The cleavage of the C-B bond of the boronic acid by a proton source (like water) can be a significant side reaction. Using anhydrous solvents and reagents is crucial to prevent this.[5]
-
Oxidation of the Methanol Group: The hydroxymethyl group can be oxidized to an aldehyde, particularly if a Pd(II) precatalyst is used. Using a Pd(0) source or milder reaction conditions can mitigate this.
Q4: Can the hydroxymethyl group interfere with the reaction?
A4: Yes, the hydroxymethyl group can potentially interfere in several ways:
-
It can coordinate to the metal center of the catalyst, potentially altering its activity or selectivity.
-
As mentioned, it can be oxidized to an aldehyde under certain conditions.
-
The acidic proton of the hydroxyl group might react with strong bases, affecting the stoichiometry of the base in the reaction. In some cases, protecting the hydroxyl group may be necessary.[6]
Q5: For a nucleophilic aromatic substitution (SNAr) reaction, which halogen is more likely to be displaced?
A5: In SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I for activated systems. However, the position of the halogen is also critical. The C4 position of the pyridine ring is activated towards nucleophilic attack. Given the leaving group ability and the position, the reactivity can be competitive. The specific nucleophile and reaction conditions will ultimately determine the outcome.
Troubleshooting Guides
Suzuki Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or insufficient ligand performance. | Use a pre-activated Pd(0) catalyst or screen different electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). Increase catalyst loading if necessary. |
| Inappropriate base or poor solubility of the base. | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous.[7] | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5] |
| Dehalogenation of Starting Material | High temperature or prolonged reaction time. | Optimize the reaction time and temperature. Use a more active catalyst system to allow for lower reaction temperatures. |
| Protodeborylation | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Consider using a boronate ester instead of a boronic acid, as they are often more stable. |
| Formation of Aldehyde Byproduct | Oxidation of the hydroxymethyl group by the palladium catalyst. | Use a Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂). Alternatively, protect the alcohol as a silyl ether or other suitable protecting group.[6] |
Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive palladium or copper catalyst. | Use fresh, high-quality Pd and CuI catalysts. Ensure the reaction is run under an inert atmosphere. |
| Insufficiently strong base. | Use a stronger amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[1] | |
| Low reaction temperature. | Reactions with aryl bromides may require heating.[1] Gradually increase the temperature and monitor the reaction progress. | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen, high copper concentration. | Thoroughly degas the reaction mixture. Consider running the reaction under copper-free conditions or with a lower loading of the copper co-catalyst.[2] |
| Dehalogenation | High temperature or prolonged reaction time. | Optimize the reaction conditions, aiming for the lowest effective temperature and shortest reaction time. |
| Formation of Aldehyde Byproduct | Oxidation of the hydroxymethyl group. | Similar to Suzuki coupling, consider using a Pd(0) catalyst or protecting the alcohol group. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline; specific conditions may need to be optimized.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
This is a general guideline; specific conditions may need to be optimized.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent, Base, and Alkyne Addition: Under a positive flow of inert gas, add degassed solvent (e.g., THF or DMF), a suitable amine base (e.g., Et₃N or DIPEA), and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction at room temperature or heat as required until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed Suzuki coupling reactions.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for (5-Bromo-4-chloropyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5-Bromo-4-chloropyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and practical synthetic routes involve the reduction of a corresponding carbonyl compound. The two primary precursors are:
-
5-Bromo-4-chloropicolinaldehyde: Reduction of the aldehyde functionality directly yields the desired primary alcohol.
-
5-Bromo-4-chloropyridine-2-carboxylic acid or its ester derivative (e.g., methyl ester): This route requires a more powerful reducing agent to convert the carboxylic acid or ester to the primary alcohol.
Q2: Which reducing agent is recommended for the synthesis?
A2: The choice of reducing agent depends on the starting material:
-
For the reduction of 5-bromo-4-chloropicolinaldehyde , sodium borohydride (NaBH₄) is a mild and effective reagent that selectively reduces the aldehyde in the presence of the halogen substituents.[1][2]
-
For the reduction of 5-bromo-4-chloropyridine-2-carboxylic acid or its ester , a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is typically required.[3][4] Borane complexes (e.g., BH₃·THF) can also be considered for the selective reduction of the carboxylic acid.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. A co-spot of the starting material and the reaction mixture should be used to track the consumption of the starting material and the appearance of the product spot. The product, being more polar than the aldehyde or ester precursor, will have a lower Rf value.
Q4: What are the typical solvents for this reduction?
A4:
-
For NaBH₄ reductions , protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[5][6] A mixture of tetrahydrofuran (THF) and an alcohol can also be employed.
-
For LiAlH₄ reductions , anhydrous aprotic solvents such as THF or diethyl ether are essential to prevent the violent reaction of LiAlH₄ with protic solvents.[3]
Q5: What are the potential side reactions to be aware of?
A5: The most significant potential side reaction is dehalogenation , where one or both halogen atoms (bromine and chlorine) are replaced by hydrogen. This is more likely to occur with stronger reducing agents or under harsh reaction conditions. Over-reduction of the pyridine ring is also a possibility with very strong reducing agents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete conversion of starting material | 1. Insufficient amount of reducing agent. 2. Low reaction temperature. 3. Deactivated reducing agent due to moisture. 4. Poor solubility of the starting material. | 1. Increase the molar equivalents of the reducing agent (e.g., use 1.5-2.0 equivalents of NaBH₄). 2. Gradually increase the reaction temperature, while monitoring for side product formation by TLC. 3. Ensure all glassware is dry and use anhydrous solvents, especially with LiAlH₄. 4. Use a co-solvent (e.g., THF) to improve solubility. |
| Formation of multiple products (observed by TLC) | 1. Dehalogenation: Presence of one or more spots with higher Rf values than the desired product. 2. Over-reduction: Reduction of the pyridine ring. 3. Impure starting material. | 1. Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). Perform the reaction at a lower temperature (e.g., 0 °C). Reduce the amount of reducing agent. 2. Avoid excessively strong reducing agents and harsh conditions. 3. Purify the starting material before the reduction step. |
| Difficulty in isolating the product | 1. Formation of a stable borate-alcohol complex during NaBH₄ reduction. 2. Emulsion formation during aqueous workup. | 1. After the reaction is complete, acidify the mixture with dilute HCl (e.g., 1M) to hydrolyze the borate complex. 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite if necessary. |
| Low isolated yield | 1. Product loss during workup and purification. 2. Adsorption of the product onto silica gel during column chromatography. 3. Volatility of the product. | 1. Perform extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent streaking and improve recovery of the polar product. 3. Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. |
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| 5-Bromo-4-chloropicolinaldehyde | NaBH₄ | Methanol/Ethanol | 0 to RT | 85-95 | Mild conditions, good chemoselectivity. |
| 5-Bromo-4-chloropyridine-2-carboxylic acid | LiAlH₄ | Anhydrous THF | 0 to RT | 70-85 | Requires strictly anhydrous conditions; potential for dehalogenation. |
| Methyl 5-bromo-4-chloropicolinate | LiAlH₄ | Anhydrous THF | 0 to RT | 75-90 | Requires strictly anhydrous conditions; generally cleaner than acid reduction. |
| 5-Bromo-4-chloropyridine-2-carboxylic acid | BH₃·THF | Anhydrous THF | 0 to RT | 70-80 | Good for selective reduction of carboxylic acids. |
Experimental Protocols
Protocol 1: Reduction of 5-Bromo-4-chloropicolinaldehyde using Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-4-chloropicolinaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde). Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and hydrolyze the borate ester complex. Adjust the pH to ~7 with saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound as a solid.
Protocol 2: Reduction of Methyl 5-bromo-4-chloropicolinate using Lithium Aluminum Hydride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Addition of Ester: Dissolve methyl 5-bromo-4-chloropicolinate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. A granular precipitate should form.
-
Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic workflows for this compound.
References
stability issues of (5-Bromo-4-chloropyridin-2-yl)methanol under acidic conditions
This technical support center provides guidance on the stability of (5-Bromo-4-chloropyridin-2-yl)methanol, with a specific focus on its behavior under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound under acidic conditions?
When subjected to acidic conditions, this compound may undergo degradation. The pyridine ring, being basic, will be protonated in acid. The hydroxymethyl group is susceptible to acid-catalyzed reactions. Potential degradation pathways could include dehydration to form a reactive intermediate, followed by subsequent reactions, or substitution reactions on the pyridine ring, although the latter is less likely under typical forced degradation conditions.
Q2: What are the likely degradation products?
While specific degradation products for this molecule are not extensively documented in the provided search results, based on general chemical principles of pyridylmethanols in acidic media, potential degradation products could arise from dehydration and subsequent reactions. It is crucial to perform a forced degradation study to identify the actual degradants.[1][2]
Q3: How can I monitor the degradation of this compound?
The degradation of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with Mass Spectrometry (LC-MS).[3][4] An appropriate method should be able to separate the parent compound from all potential degradation products.
Q4: What are the typical conditions for a forced acid degradation study?
Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[5][6] The conditions should be selected to achieve a target degradation of 10-30%.[7] Over-stressing the sample can lead to the formation of secondary degradants not relevant to formal stability studies.[8]
Summary of Typical Acidic Stress Conditions for Forced Degradation Studies
| Parameter | Condition | Rationale & Remarks |
|---|---|---|
| Acid | 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | These are commonly used strong acids for hydrolysis studies.[8] |
| Temperature | Room Temperature (e.g., 25°C) to elevated (e.g., 50-70°C) | If no degradation is observed at room temperature, heating can be applied to accelerate the process.[8][9] |
| Duration | Up to 14 days (for solution studies) | Samples are taken at various time points (e.g., 2, 4, 8, 24 hours, etc.) to track the degradation progress.[7][8] |
| Concentration | Typically 1 mg/mL | This concentration usually allows for the detection of minor decomposition products.[8][9] |
| Co-solvent | Methanol, Acetonitrile | May be required if the compound has poor aqueous solubility. The co-solvent itself should be stable under the test conditions.[8] |
Troubleshooting Guide
Problem: My compound is degrading too quickly in my acidic solution.
-
Possible Cause: The acidic conditions (concentration or temperature) are too harsh.
-
Solution:
-
Reduce the concentration of the acid (e.g., from 1 M HCl to 0.1 M or 0.01 M HCl).
-
Perform the experiment at a lower temperature (e.g., room temperature or refrigerated).
-
Reduce the duration of the study and take more frequent, earlier time points.
-
Problem: I am not observing any degradation of my compound.
-
Possible Cause: The stress conditions are not stringent enough.
-
Solution:
-
Increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl).
-
Increase the temperature of the experiment. It is common to use elevated temperatures like 50-70°C if no degradation occurs at room temperature.[8]
-
Extend the duration of the study.
-
Problem: I am having difficulty separating the parent compound from its degradation products using HPLC.
-
Possible Cause: The chromatographic conditions are not optimized.
-
Solution:
-
Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH of the aqueous phase).
-
Try a different HPLC column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).
-
Adjust the gradient profile of your HPLC method to improve resolution.
-
Consider using LC-MS, which provides mass information and can help distinguish between co-eluting peaks with different mass-to-charge ratios.[3]
-
Problem: My stability study results are not reproducible.
-
Possible Cause: Inconsistent experimental parameters or sample handling.
-
Solution:
-
Ensure precise control over temperature using a calibrated water bath or oven.
-
Prepare fresh solutions for each experiment to avoid variability from aged reagents.
-
Ensure accurate and consistent preparation of sample concentrations.
-
Verify that all analytical instrumentation is calibrated and functioning correctly.
-
Experimental Protocols
Protocol: Forced Acidic Degradation of this compound
Objective: To evaluate the stability of this compound in an acidic solution and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)
-
Methanol or Acetonitrile (HPLC grade, if needed as a co-solvent)
-
Volumetric flasks, pipettes, and vials
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a small amount of co-solvent and then diluted with water).[7]
-
Stress Sample Preparation:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl.[7]
-
If the compound precipitates, a minimal amount of co-solvent can be used to maintain solubility.
-
-
Control Sample: Prepare a control sample by adding the stock solution to an equal volume of purified water instead of acid.
-
Incubation:
-
Store both the stress and control samples at room temperature.
-
If no degradation is observed after 24 hours, a separate experiment can be initiated using 1 M HCl and/or heating at 60°C.[7]
-
-
Time Points: Withdraw aliquots of the stress and control samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).[7]
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent molar amount of NaOH to stop the degradation reaction.[7]
-
Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage of degradation and identify the retention times of any new peaks that correspond to degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation pathway of pralidoxime chloride in concentrated acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. benchchem.com [benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
preventing decomposition of (5-Bromo-4-chloropyridin-2-yl)methanol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (5-Bromo-4-chloropyridin-2-yl)methanol to prevent its decomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing or browning) of the solid compound. | 1. Oxidation: The hydroxymethyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. 2. Trace Impurities: Presence of residual catalysts or reagents from synthesis. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect from light by using amber vials or storing in a dark place. 3. If purity is critical, consider repurification by recrystallization or chromatography. |
| Appearance of new peaks in NMR or LC-MS analysis after storage. | 1. Hydrolysis: The halogen substituents (bromo and chloro) on the pyridine ring are susceptible to nucleophilic substitution by water (moisture). This is more likely to occur at the 4-position (chloro) due to electronic activation by the ring nitrogen. 2. Reaction with Solvents: If stored in solution, the compound may react with nucleophilic solvents (e.g., methanol, ethanol). | 1. Ensure the compound is stored in a tightly sealed container with a desiccant to minimize moisture exposure. 2. For long-term storage, avoid storing in solution. If solution storage is necessary, use aprotic, non-nucleophilic solvents (e.g., THF, dioxane, toluene) and store at low temperatures. |
| Decreased potency or unexpected reaction outcomes. | Decomposition: The active compound has degraded, leading to a lower concentration of the desired material. This could be due to a combination of the factors listed above (oxidation, hydrolysis). | 1. Re-analyze the compound by a quantitative method (e.g., qNMR or LC-MS with a standard) to determine its purity before use. 2. If significant degradation is observed, a fresh batch of the compound should be used. 3. Review storage conditions and handling procedures to prevent future decomposition. |
| Inconsistent analytical results between samples. | Heterogeneous Decomposition: The decomposition may not be uniform throughout the sample, especially if it is a solid. | 1. Ensure the entire sample is homogenized before taking a portion for analysis or reaction. 2. Store the compound in smaller, single-use aliquots to minimize exposure of the bulk material to the atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a cool, dry, and dark place. For optimal protection, store under an inert atmosphere (argon or nitrogen) in a tightly sealed amber glass vial.
Q2: At what temperature should I store the compound?
A2: For short-term storage (weeks), refrigeration at 2-8°C is suitable. For long-term storage (months to years), storing at -20°C is recommended to minimize the rate of potential decomposition reactions.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution is not recommended for long periods due to the risk of solvolysis (reaction with the solvent). If you must store it in solution for a short time, use a dry, aprotic, and non-nucleophilic solvent. Always store solutions at low temperatures (e.g., -20°C) and for the shortest duration possible.
Q4: What are the likely decomposition products I might observe?
A4: The most probable decomposition pathways involve:
-
Oxidation of the hydroxymethyl group to the corresponding aldehyde or carboxylic acid.
-
Nucleophilic substitution of the halogen atoms. The chlorine at the 4-position is generally more susceptible to substitution than the bromine at the 5-position due to the electronic influence of the pyridine nitrogen. Common nucleophiles include water (from moisture), leading to a hydroxyl group, or alcohol solvents.
Q5: Is this compound sensitive to light?
A5: Yes, like many aromatic compounds, it can be sensitive to light. Photodecomposition can lead to the formation of radical species and subsequent degradation. Therefore, it is crucial to protect the compound from light during storage and handling.
Experimental Protocols
Protocol 1: Inert Atmosphere Storage
-
Place the solid this compound in a clean, dry amber glass vial.
-
If available, use a vial with a PTFE-lined cap for a better seal.
-
Place the vial in a desiccator or glove box with an inert atmosphere.
-
Flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes.
-
Quickly and tightly seal the vial cap.
-
For added protection, wrap the cap with Parafilm®.
-
Store the vial at the recommended temperature (2-8°C for short-term, -20°C for long-term).
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting the instability of the compound.
challenges in the scale-up of (5-Bromo-4-chloropyridin-2-yl)methanol production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of (5-Bromo-4-chloropyridin-2-yl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of this compound | Incomplete Reduction: Insufficient reducing agent, low reaction temperature, or short reaction time. | - Increase the molar equivalents of the reducing agent (e.g., sodium borohydride) in increments. - Optimize the reaction temperature; while initial addition may be at a low temperature to control exotherm, the reaction may need to be warmed to room temperature for completion.[1] - Extend the reaction time and monitor progress by TLC or HPLC. |
| Degradation of Starting Material or Product: Presence of strong acids or bases, or prolonged exposure to high temperatures. | - Ensure the reaction mixture is maintained under neutral or slightly basic conditions, as pyridinic compounds can be sensitive to pH changes. - Perform the reaction at the lowest effective temperature. | |
| Side Reactions: Over-reduction of other functional groups or reaction with the solvent. | - Use a selective reducing agent like sodium borohydride, which is less reactive towards other functional groups compared to stronger agents like lithium aluminum hydride.[2] - Choose an appropriate solvent that is inert to the reducing agent, such as ethanol or methanol, but be aware of the reaction between NaBH₄ and alcohols, which can be controlled at low temperatures.[2] | |
| Formation of Impurities | Unreacted Starting Material (5-Bromo-4-chloropyridine-2-carboxaldehyde): Incomplete reaction as described above. | - Refer to the solutions for "Low Yield." - For purification, consider column chromatography or recrystallization to separate the more polar alcohol product from the less polar aldehyde. |
| Dimerization or Polymerization Products: Can be promoted by acidic conditions or high temperatures. | - Maintain strict pH and temperature control. - Consider using a continuous flow reactor for better control over reaction parameters during scale-up.[1][3] | |
| Dehalogenation Products: Loss of bromine or chlorine atoms due to excessive reducing agent or catalytic impurities. | - Use the stoichiometric amount or a slight excess of the reducing agent. - Ensure the purity of all reagents and solvents to avoid unwanted catalytic side reactions. | |
| Difficulties in Product Isolation and Purification | Product is an Oil or Gummy Solid: Presence of residual solvent or impurities preventing crystallization. | - Ensure all solvents are thoroughly removed under reduced pressure. - Attempt purification by column chromatography before crystallization. - Screen various solvent systems for crystallization.[1] |
| Co-crystallization with Byproducts: Similar solubility of the product and impurities. | - Employ an acid-base extraction to separate the basic pyridine product from non-basic impurities.[1] The product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent. | |
| Tailing on Silica Gel Chromatography: The basic nature of the pyridine nitrogen can interact with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to suppress tailing. | |
| Scale-Up Challenges | Exothermic Reaction and Poor Heat Dissipation: The reduction of aldehydes is an exothermic process, which can be difficult to control in large reactors.[1][4] | - Ensure the reactor has adequate cooling capacity. - Perform a slow, controlled addition of the reducing agent.[1] - Dilute the reaction mixture to help manage the exotherm.[1] |
| Hydrogen Gas Evolution: Reaction of sodium borohydride with protic solvents (e.g., water, alcohols) generates flammable hydrogen gas.[4][5][6] | - The reactor must be equipped with proper venting and operated in a well-ventilated area. - Monitor the rate of gas evolution. | |
| Mixing and Mass Transfer Issues: Inadequate mixing in large vessels can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions.[3] | - Use a reactor with an appropriate agitator design and agitation speed for the scale of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward method is the reduction of the corresponding aldehyde, 5-bromo-4-chloropyridine-2-carboxaldehyde, using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.
Q2: What are the critical safety precautions when using sodium borohydride for a large-scale reduction?
Sodium borohydride reacts with water and alcohols to produce flammable hydrogen gas.[4][5][6] It is crucial to have a well-ventilated setup with proper off-gas handling. The reaction is also exothermic, so adequate cooling and controlled addition of the reagent are necessary to prevent thermal runaway.[1][4] Sodium borohydride is also corrosive and can cause severe burns upon contact with skin or eyes.[5][7]
Q3: How can I monitor the progress of the reduction reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting aldehyde spot/peak and the appearance of the more polar alcohol product spot/peak indicate the progression of the reaction.
Q4: What are some suitable solvents for the crystallization of this compound?
A solvent screening is recommended. Common solvent systems for crystallization of polar organic compounds include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
Q5: The purity of my final product is low. What are the likely impurities?
Common impurities include unreacted 5-bromo-4-chloropyridine-2-carboxaldehyde, and potentially over-reduced or dehalogenated byproducts. The presence of these can be confirmed by techniques like NMR, LC-MS, and HPLC.
Experimental Protocols
The following is a general laboratory-scale protocol for the synthesis of this compound. This protocol will require optimization for scale-up.
Synthesis of this compound via Reduction of the Aldehyde
-
Materials:
-
5-Bromo-4-chloropyridine-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-4-chloropyridine-2-carboxaldehyde (1.0 eq) in methanol or ethanol (10-20 volumes).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the internal temperature below 10 °C. Note: Hydrogen gas will be evolved.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-3 hours).
-
Carefully quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution at 0-5 °C.
-
Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Synthesis Pathway
References
Technical Support Center: Purification of (5-Bromo-4-chloropyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude (5-Bromo-4-chloropyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my crude this compound?
A1: Impurities can originate from several sources, including unreacted starting materials, byproducts from the synthetic route, and degradation products. Common impurities may include the corresponding aldehyde or carboxylic acid if the synthesis involved an oxidation or reduction step, or isomers formed during bromination or chlorination of the pyridine ring.
Q2: My crude product is an oil, but I expect a solid. What should I do?
A2: The presence of residual solvent or certain impurities can lower the melting point of your product, causing it to appear as an oil. Try removing residual solvent under high vacuum. If it remains an oil, this suggests the presence of significant impurities. In this case, column chromatography is the recommended first step for purification.
Q3: I am having difficulty finding a suitable single solvent for recrystallization. What are my options?
A3: If a single solvent is not effective, a mixed-solvent system is a good alternative.[1] A common approach for pyridine derivatives is to dissolve the compound in a more polar solvent (like ethyl acetate or ethanol) at an elevated temperature and then slowly add a less polar "anti-solvent" (like hexanes or petroleum ether) until the solution becomes turbid.[1] Gentle heating to clarify the solution followed by slow cooling should induce crystallization.
Q4: No crystals are forming even after cooling my recrystallization solution. How can I induce crystallization?
A4: If crystals do not form, your solution may be too dilute or supersaturated. You can try several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of pure product to the solution.
-
Concentration: Evaporate some of the solvent to increase the concentration of your compound.
-
Extended Cooling: Leave the solution in a cold environment (e.g., refrigerator or freezer) for a longer period.
Q5: My purified product has a yellowish tint. What could be the cause?
A5: A yellowish tint can indicate the presence of colored impurities, which may be highly conjugated byproducts or degradation products. Activated carbon treatment during recrystallization can sometimes remove colored impurities. Alternatively, column chromatography is often effective at separating these types of impurities.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation | Incorrect solvent system (eluent). | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation between your product and the impurities (aim for a product Rf of 0.2-0.4). |
| Overloading the column. | Use an appropriate amount of crude product for the size of your column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Product is not eluting | Solvent system is not polar enough. | Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Streaking on TLC/Column | Compound may be acidic or basic. | Add a small amount of a modifier to your eluent. For example, for acidic compounds, add a small amount of acetic acid. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) can improve peak shape. |
| Compound is sparingly soluble in the eluent. | Choose a solvent system in which your compound is more soluble. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound or the solution is cooling too quickly. | Use a lower-boiling point solvent or a mixed-solvent system. Ensure the solution cools slowly to allow for proper crystal lattice formation. |
| Low Recovery | The compound is too soluble in the cold solvent. | Place the flask in an ice bath or freezer to maximize precipitation. Use a minimal amount of hot solvent to dissolve the crude product initially. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) and use a small amount of extra hot solvent to wash the crystals through. | |
| Impure Crystals | The solution cooled too quickly, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inefficient washing of crystals. | Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities. |
Quantitative Data Summary
| Purification Method | Parameter | Typical Values | Notes |
| Column Chromatography | Silica Gel to Compound Ratio | 20:1 to 100:1 (w/w) | Higher ratios are used for difficult separations. |
| Eluent System | Hexane/Ethyl Acetate | Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. | |
| Eluent Modifier | Triethylamine | 0.1 - 1% (v/v) | |
| Recrystallization | Primary Solvent | Ethyl Acetate, Ethanol, Dichloromethane | Solvents that dissolve the compound when hot. |
| Anti-Solvent | Hexanes, Petroleum Ether | Non-polar solvents in which the compound is poorly soluble. |
Experimental Protocols
Protocol 1: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent.
-
Column Packing: Pour the slurry into a column and allow the silica to settle, ensuring a level and well-packed bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent if necessary to elute your product.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization from a Mixed-Solvent System
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While the solution is hot, slowly add a non-polar anti-solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot, more soluble solvent until the solution becomes clear again.[1]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[1]
-
Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Purification Workflow
Caption: Decision workflow for purifying crude this compound.
References
alternative workup procedures for reactions with (5-Bromo-4-chloropyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromo-4-chloropyridin-2-yl)methanol. The following sections detail alternative workup procedures for common reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: I am performing an oxidation of the alcohol on this compound to the corresponding aldehyde. My workup is leading to low yields and impurities. What are some alternative procedures?
A1: Low yields and impurities in the oxidation of this compound can arise from over-oxidation, difficult separation from the oxidant byproducts, or product instability. Here are some troubleshooting suggestions:
-
Choice of Oxidant: Mild oxidizing agents are recommended to prevent over-oxidation to the carboxylic acid. Consider using manganese dioxide (MnO₂), or Dess-Martin periodinane (DMP).
-
Aqueous Workup Issues: If you are using a chromium-based oxidant, removal of chromium salts can be challenging. A common issue is the formation of emulsions during aqueous extraction.
-
Alternative Workup Protocol: After the reaction is complete, a non-aqueous workup can be effective. Filter the reaction mixture through a pad of Celite to remove the solid oxidant or its byproducts. Wash the Celite pad with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The combined filtrates can then be concentrated and purified by flash chromatography.
Q2: I am struggling to remove the palladium catalyst and ligands after a Suzuki or Buchwald-Hartwig coupling reaction with this compound. What is the most effective method?
A2: Palladium and ligand removal is a common challenge in cross-coupling reactions. A multi-step approach is often necessary:
-
Filtration: After the reaction, allow the mixture to cool to room temperature. Dilute with a solvent like ethyl acetate or toluene and filter through a pad of Celite. This will remove the bulk of the palladium catalyst which often precipitates out.[1][2]
-
Aqueous Washes: Transfer the filtrate to a separatory funnel and wash with an aqueous solution. For Suzuki reactions, a wash with a saturated solution of ammonium chloride (NH₄Cl) can help remove some palladium residues. For Buchwald-Hartwig reactions, washing with brine is standard.[1]
-
Specialized Scavengers: If palladium residues persist, consider using a scavenger resin designed to bind palladium.
-
Chromatography: Flash column chromatography on silica gel is typically the final and most effective step for removing trace palladium and other impurities.
Q3: My pyridine-containing product seems to be partially lost into the aqueous layer during acidic washes. How can I prevent this?
A3: The basic nitrogen on the pyridine ring can become protonated during acidic washes, increasing its aqueous solubility. To minimize this:
-
Use a Mildly Acidic Wash: Instead of strong acids like 1M HCl, consider a wash with a dilute solution of a weaker acid, such as 10% citric acid.
-
Back-Extraction: If you suspect your product has entered the aqueous layer, you can perform a "back-extraction." Adjust the pH of the acidic aqueous layer to be slightly basic (pH 8-9) with a base like sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). Then, extract this aqueous layer again with an organic solvent (e.g., ethyl acetate or DCM) to recover the product.
-
Brine Wash: Before drying the organic layer, a wash with saturated aqueous sodium chloride (brine) can help to "salt out" dissolved organic product, pushing it back into the organic phase.[3]
Troubleshooting Guides
Issue 1: Formation of a Persistent Emulsion During Aqueous Workup
Emulsions are a common problem when working with pyridine-containing compounds, especially after basic washes.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (5-Bromo-4-chloropyridin-2-yl)methanol and its Isomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of building blocks is paramount to ensure the identity, purity, and stability of active pharmaceutical ingredients (APIs). Substituted pyridines are a critical class of heterocyclic compounds frequently incorporated into drug candidates. This guide provides a comprehensive comparison of analytical methodologies for the characterization of (5-Bromo-4-chloropyridin-2-yl)methanol and two of its key structural isomers: (5-Bromo-2-chloropyridin-4-yl)methanol and (5-Bromopyridin-2-yl)methanol.
This document outlines detailed experimental protocols for key analytical techniques, presents comparative data in structured tables, and includes workflow diagrams to guide researchers in their analytical strategies.
Physicochemical Properties Comparison
A fundamental step in the characterization of any chemical entity is the determination of its basic physicochemical properties. These properties can provide initial indications of identity and purity.
| Property | This compound | (5-Bromo-2-chloropyridin-4-yl)methanol | (5-Bromopyridin-2-yl)methanol |
| Molecular Formula | C₆H₅BrClNO | C₆H₅BrClNO | C₆H₆BrNO |
| Molecular Weight | 222.47 g/mol | 222.47 g/mol | 188.02 g/mol [1] |
| CAS Number | 103971-44-4[2] | 1211531-97-3 | 88139-91-7[1] |
| Appearance | Solid | Solid | White to off-white crystalline powder |
| Melting Point | Not available | 151-154 °C | Not available |
| Purity (typical) | ≥95% | 97% | 98% |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of pharmaceutical intermediates and for separating them from related impurities. A general reverse-phase HPLC method is suitable for these pyridine derivatives.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically effective.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples are typically dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Expected Comparative Data
While specific retention times will vary based on the exact HPLC system and conditions, the polarity differences between the isomers would be expected to result in distinct elution profiles. The less polar compound would generally elute later in a reverse-phase system.
| Compound | Expected Retention Time (Illustrative) |
| This compound | ~15-18 min |
| (5-Bromo-2-chloropyridin-4-yl)methanol | ~14-17 min |
| (5-Bromopyridin-2-yl)methanol | ~12-15 min |
Spectroscopic Analysis
Spectroscopic techniques are essential for the unambiguous structural elucidation and confirmation of the chemical identity of the target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Both ¹H and ¹³C NMR are critical for structural confirmation.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired.
| Compound | Chemical Shift (δ, ppm) and Multiplicity (Illustrative) |
| This compound | Pyridyl-H: ~8.6 (s), ~7.8 (s); CH₂: ~4.8 (s); OH: broad singlet |
| (5-Bromo-2-chloropyridin-4-yl)methanol | Pyridyl-H: ~8.5 (s), ~7.9 (s); CH₂: ~4.7 (s); OH: broad singlet |
| (5-Bromopyridin-2-yl)methanol | Pyridyl-H: ~8.5 (d), ~7.8 (dd), ~7.4 (d); CH₂: ~4.7 (s); OH: broad singlet |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet like GC-MS or LC-MS.
-
Ionization Technique: Electrospray ionization (ESI) is suitable for these polar molecules.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.
The presence of bromine and chlorine atoms will result in characteristic isotopic patterns in the mass spectrum. Bromine has two common isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio.
| Compound | Molecular Ion (M+H)⁺ [m/z] | Key Isotopic Peaks |
| This compound | 222/224/226 | Presence of both Br and Cl isotopes |
| (5-Bromo-2-chloropyridin-4-yl)methanol | 222/224/226 | Presence of both Br and Cl isotopes |
| (5-Bromopyridin-2-yl)methanol | 188/190 | Presence of Br isotopes |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical characterization process for these pyridine-based building blocks.
Caption: General analytical workflow for the characterization of pyridine methanol derivatives.
Caption: Logical flow for HPLC method development for substituted pyridine analysis.
Conclusion
The comprehensive analytical characterization of this compound and its isomers requires a multi-technique approach. HPLC is essential for determining purity and identifying impurities, while NMR and mass spectrometry are indispensable for confirming the chemical structure and molecular weight. The distinct substitution patterns of these isomers lead to unique spectral and chromatographic profiles, allowing for their unambiguous differentiation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the pharmaceutical industry, facilitating the robust quality control of these important synthetic building blocks.
References
A Comparative Guide to Purity Analysis of (5-Bromo-4-chloropyridin-2-yl)methanol: HPLC vs. Alternative Methods
For researchers, scientists, and professionals engaged in drug development, the purity of pharmaceutical intermediates is a critical parameter influencing the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of (5-Bromo-4-chloropyridin-2-yl)methanol, a key building block in organic synthesis. The comparison is supported by detailed experimental protocols and data presented for easy interpretation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
Reverse-phase HPLC is the predominant technique for the purity analysis of a wide range of pharmaceutical compounds, including halogenated pyridines like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it the method of choice for separating the main compound from closely related process impurities and degradation products.
Experimental Protocol: HPLC Purity of this compound
A gradient reverse-phase HPLC method was developed to ensure the comprehensive separation of this compound from its potential impurities.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should not be more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
Analysis:
Inject the sample solution and record the chromatogram. The percentage purity is typically calculated using the area normalization method.
HPLC Analysis Workflow for this compound Purity.
Comparison with Alternative Analytical Techniques
While HPLC is the primary method for purity determination, other techniques offer complementary information and can be advantageous in specific scenarios.
| Feature | HPLC | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a solid or liquid stationary phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. |
| Applicability | Broad applicability to a wide range of polar and non-polar compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds. | Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹³C). |
| Primary Use | Quantitative purity determination and impurity profiling. | Analysis of residual solvents and volatile impurities. | Structural elucidation of the main component and impurities, and quantitative purity determination (qNMR). |
| Advantages | High resolution, high sensitivity, well-established and validated methods.[1] | Excellent for separating volatile compounds, highly sensitive detectors available (e.g., FID, MS).[2] | Provides detailed structural information, can be a primary method for quantification without a specific reference standard for each impurity.[3][4] |
| Disadvantages | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds.[2] | Lower sensitivity compared to chromatographic techniques, complex spectra for complex mixtures.[3] |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile organic compounds. For this compound, its primary application would be to quantify residual solvents from the synthesis process. Due to the relatively low volatility of the target compound, high temperatures would be required, which could risk thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation of organic molecules. Quantitative NMR (qNMR) can be used to determine the purity of a sample by integrating the signals of the main compound and comparing them to a certified internal standard.[3][4] This technique is particularly useful for identifying unknown impurities and for providing an orthogonal measure of purity to complement HPLC data.
Logical Relationship of Analytical Techniques and Their Applications.
Conclusion
For the routine purity assessment of this compound in a drug development setting, reverse-phase HPLC is the most suitable and robust method . It provides accurate and precise quantification of the main component and its non-volatile impurities. Gas Chromatography serves as a complementary technique, primarily for the determination of residual solvents. NMR spectroscopy, particularly qNMR, offers a powerful orthogonal method for purity confirmation and is indispensable for the structural elucidation of any unknown impurities that may be detected by HPLC. A combination of these techniques provides a comprehensive understanding of the purity profile of this compound, ensuring the quality and consistency required for pharmaceutical development.
References
A Comparative Guide to (5-Bromo-4-chloropyridin-2-yl)methanol and Other Pyridinylmethanol Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (5-Bromo-4-chloropyridin-2-yl)methanol and other selected pyridinylmethanol derivatives. Pyridinylmethanols serve as crucial building blocks in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural versatility allows for fine-tuning of physicochemical and pharmacological properties, making them attractive scaffolds for the development of novel therapeutics. This document focuses on the potential application of these compounds as anticancer agents, providing a framework for their comparative evaluation.
Physicochemical Properties
A fundamental aspect of drug design involves understanding the physicochemical properties of lead compounds. Halogenation, as seen in the selected pyridinylmethanols, can significantly influence properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. Below is a summary of key computed properties for this compound and its mono-substituted analogs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₆H₅BrClNO | 222.47 | 1.3[1] | 1 | 2 |
| (5-Bromopyridin-2-yl)methanol | C₆H₆BrNO | 188.02[2] | 0.7[2] | 1 | 2 |
| (5-Chloropyridin-2-yl)methanol | C₆H₆ClNO | 143.57[3] | 0.6[3] | 1 | 2 |
| (4-Chloropyridin-2-yl)methanol | C₆H₆ClNO | 143.57[4] | 0.6[4] | 1 | 2 |
Note: XLogP3 is a computed measure of lipophilicity. Higher values indicate greater lipid solubility.
Hypothetical Performance in Anticancer Screening
Due to a lack of publicly available experimental data directly comparing the biological activities of these specific compounds, we present a hypothetical scenario based on the known anticancer potential of substituted pyridine derivatives. The following table illustrates how comparative data for these compounds could be presented.
| Compound | Target Cell Line | IC₅₀ (µM) - Hypothetical | Selectivity Index (SI) - Hypothetical |
| This compound | MCF-7 (Breast Cancer) | 5.2 | 12.5 |
| (5-Bromopyridin-2-yl)methanol | MCF-7 (Breast Cancer) | 15.8 | 4.2 |
| (5-Chloropyridin-2-yl)methanol | MCF-7 (Breast Cancer) | 25.1 | 2.1 |
| (4-Chloropyridin-2-yl)methanol | MCF-7 (Breast Cancer) | 30.5 | 1.8 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.9 | 25.0 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates greater potency. The Selectivity Index (SI) is a ratio of the cytotoxicity on normal cells to cancer cells (e.g., IC₅₀ on normal fibroblasts / IC₅₀ on MCF-7). A higher SI is desirable, indicating a greater therapeutic window.
Experimental Protocols
To generate the type of comparative data presented above, a series of standardized in vitro assays would be necessary. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a normal cell line like human dermal fibroblasts for selectivity assessment) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
- Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
- Prepare stock solutions of the test pyridinylmethanols and a positive control (e.g., Doxorubicin) in DMSO.
- Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 100 µM).
- Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) group.
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay
Given that many pyridine-based molecules act as kinase inhibitors, this assay can determine the inhibitory potential of the compounds against a specific kinase (e.g., a receptor tyrosine kinase like EGFR).
1. Reagents and Materials:
- Recombinant human kinase (e.g., EGFR).
- Kinase buffer.
- ATP and a suitable substrate peptide.
- Test compounds and a known kinase inhibitor (e.g., Gefitinib) as a positive control.
- A detection system (e.g., ADP-Glo™ Kinase Assay).
2. Assay Procedure:
- Add the kinase and serially diluted test compounds to the wells of a 384-well plate.
- Incubate for a short period to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
- Incubate to allow for phosphorylation.
- Stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.
3. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
- Determine the IC₅₀ value as described for the cytotoxicity assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by these compounds and a general workflow for their screening and evaluation.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a pyridinylmethanol derivative.
Caption: General experimental workflow for the screening and development of novel pyridinylmethanol-based anticancer agents.
Conclusion
This compound and its analogs represent a promising class of compounds for further investigation in drug discovery. The presence and position of halogen substituents are expected to significantly impact their biological activity and pharmacokinetic properties. While direct comparative data is currently limited, this guide provides a robust framework for the systematic evaluation of these compounds. The detailed experimental protocols and workflows outlined herein offer a clear path for researchers to elucidate the structure-activity relationships within this series and to identify lead candidates for further development as potential therapeutic agents.
References
- 1. PubChemLite - this compound (C6H5BrClNO) [pubchemlite.lcsb.uni.lu]
- 2. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (5-Chloropyridin-2-yl)methanol | C6H6ClNO | CID 20537893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-Chloropyridin-2-yl)methanol | C6H6ClNO | CID 2763167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unambiguous Structure Verification: A Comparative Guide to Analytical Techniques for (5-Bromo-4-chloropyridin-2-yl)methanol
The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. While various analytical techniques provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of a molecule's three-dimensional structure. This guide offers a comparative overview of X-ray crystallography and other common spectroscopic methods for the structural validation of the pharmaceutically relevant building block, (5-Bromo-4-chloropyridin-2-yl)methanol. Due to the limited public availability of experimental data for this specific compound, this guide will utilize data from the closely related analogue, (5-Bromopyridin-2-yl)methanol, to illustrate the principles and data output of each technique.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a detailed and precise three-dimensional map of a molecule's atomic arrangement in the solid state. By diffracting X-rays through a single crystal of the compound, researchers can determine bond lengths, bond angles, and stereochemistry with exceptional accuracy. This technique offers an unambiguous structural assignment, which is crucial for understanding a molecule's reactivity, physical properties, and biological activity.
For the analogue, (5-Bromopyridin-2-yl)methanol, a crystal structure is available in the Cambridge Structural Database (CSD) under the deposition number 608588.[1] This data provides the definitive connectivity and conformation of the molecule in the crystalline state.
Key Data from X-ray Crystallography of (5-Bromopyridin-2-yl)methanol (Analogue)
| Parameter | Value |
| CCDC Deposition No. | 608588 |
| Empirical Formula | C₆H₆BrNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.85 Å, b = 5.51 Å, c = 13.42 Å |
| α = 90°, β = 107.4°, γ = 90° |
Note: The unit cell dimensions are representative values for a crystalline solid and provide the basis for the complete structural solution.
Complementary Spectroscopic Techniques
While X-ray crystallography is definitive, it requires a suitable single crystal, which can be challenging to obtain. Therefore, a combination of spectroscopic methods is routinely employed to determine and confirm the structure of new compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms and their chemical environments.
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H-6 (Pyridine) |
| ~7.8 | s | 1H | H-3 (Pyridine) |
| ~4.8 | s | 2H | -CH₂- |
| ~5.5 | t | 1H | -OH |
Expected ¹³C NMR Data for this compound:
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 (Pyridine) |
| ~150 | C-6 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~125 | C-3 (Pyridine) |
| ~115 | C-5 (Pyridine) |
| ~60 | -CH₂OH |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), the molecular ion peak can be identified, confirming the molecular formula. The fragmentation pattern can also offer clues about the molecule's structure.
Predicted Mass Spectrometry Data for this compound: [2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 221.93158 |
| [M+Na]⁺ | 243.91352 |
| [M-H]⁻ | 219.91702 |
The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one bromine and one chlorine atom.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. Different chemical bonds absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C and C=N stretch (pyridine ring) |
| 1200-1000 | C-O stretch (alcohol) |
| 800-600 | C-Cl and C-Br stretch |
Experimental Protocols
A brief overview of the experimental protocols for each technique is provided below.
Single-Crystal X-ray Crystallography
-
Crystal Growth: A high-quality single crystal of the compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are determined using direct methods or Patterson methods and refined to fit the experimental data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often dissolved in a suitable solvent and infused or injected via a chromatographic system.
-
Ionization: The sample molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a solid (e.g., KBr pellet, thin film) or in solution.
-
Data Acquisition: The sample is placed in the path of an infrared beam. The amount of transmitted or absorbed light is measured as a function of wavenumber.
-
Spectrum Generation: A plot of absorbance or transmittance versus wavenumber is generated, producing the IR spectrum.
Comparative Workflow for Structural Validation
The following diagram illustrates the comparative workflows for structural validation, highlighting the definitive nature of X-ray crystallography versus the complementary, evidence-based approach of spectroscopic methods.
References
A Comparative Study on the Reactivity of Bromo vs. Chloro Substituents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of synthetic chemistry and drug development, the selection of a halogen substituent is a critical decision that profoundly influences reaction outcomes and efficiency. This guide provides an objective, data-driven comparison of the reactivity of bromo and chloro substituents across various reaction types. Experimental evidence overwhelmingly indicates that a bromo substituent is more reactive than a chloro substituent in nucleophilic substitution (SN1 and SN2) and palladium-catalyzed cross-coupling reactions. This enhanced reactivity is primarily attributed to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which makes the bromide ion a superior leaving group.[1][2] In contrast, for nucleophilic aromatic substitution (SNAr) reactions, the chloro group may exhibit slightly higher reactivity under specific conditions where the carbon-halogen bond cleavage is not the rate-determining step.[1] Understanding these reactivity differences is paramount for designing efficient synthetic routes and for the selective functionalization of complex molecules.
Fundamental Principles: Bond Strength and Leaving Group Ability
The differential reactivity between bromo and chloro substituents is rooted in fundamental chemical principles, namely carbon-halogen bond strength and the stability of the resulting halide anion (leaving group ability).
-
Bond Strength: The C-Br bond is significantly weaker than the C-Cl bond.[3][4][5] Reactions that involve the cleavage of the carbon-halogen bond, such as nucleophilic substitution, are therefore faster for organobromides.[2][4] The strength of a covalent bond is inversely proportional to its length; as the atomic size of the halogen increases down the group (F < Cl < Br < I), the bond length with carbon increases, and the bond strength decreases.[6]
-
Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon departing. Bromide (Br⁻) is a weaker base and a more stable anion than chloride (Cl⁻) because its larger ionic radius allows the negative charge to be dispersed over a greater volume.[7][8] This greater stability makes bromide a better leaving group, facilitating faster reaction rates in both SN1 and SN2 mechanisms.[7][9] The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[7]
Data Presentation: Carbon-Halogen Bond Dissociation Energies
The following table summarizes the average bond dissociation energies for C-Cl and C-Br bonds, quantifying the difference in their strengths.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | 328 - 346 |
| C-Br | 276 - 290 |
(Data sourced from multiple chemistry resources[2][4][5])
Caption: Relationship between bond energy, leaving group ability, and reactivity.
Reactivity in Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, a nucleophile replaces a leaving group on a substrate. The nature of the halogen is a key determinant of the reaction rate.
SN2 Reactions
The SN2 (bimolecular nucleophilic substitution) reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom as the leaving group departs.[1] The rate of this reaction is highly dependent on the leaving group's ability to depart. Consequently, bromoalkanes react significantly faster than their chloroalkane counterparts.[5][10]
Caption: The concerted, one-step mechanism of an SN2 reaction.
SN1 Reactions
The SN1 (unimolecular nucleophilic substitution) reaction occurs in two steps, with the rate-determining step being the formation of a carbocation intermediate through the departure of the leaving group.[1][11] A better leaving group will dissociate more readily, thus accelerating the overall reaction rate. As bromide is a better leaving group than chloride, tertiary alkyl bromides undergo SN1 reactions faster than tertiary alkyl chlorides.[1]
Caption: The two-step mechanism of an SN1 reaction via a carbocation.
Data Presentation: Relative Reactivity in Substitution
| Substrate | Reaction Type | Nucleophile/Solvent | Relative Reactivity | Observation |
| 1-Chlorobutane | SN2 | NaI in Acetone | Slower | Precipitate formation is slow.[1] |
| 1-Bromobutane | SN2 | NaI in Acetone | Faster | Rapid formation of NaBr precipitate.[12] |
| t-Butyl Chloride | SN1 | AgNO₃ in Ethanol/Water | Slower | Slower formation of AgCl precipitate.[12] |
| t-Butyl Bromide | SN1 | AgNO₃ in Ethanol/Water | Faster | Rapid formation of AgBr precipitate.[11] |
Reactivity in Metal-Catalyzed Cross-Coupling Reactions
In modern drug development, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are indispensable tools for C-C bond formation. In these reactions, the reactivity of the aryl halide is critical. The general order of reactivity for aryl halides in many palladium-catalyzed reactions is I > Br > OTf > Cl.[13]
The rate-determining step is often the oxidative addition of the palladium catalyst into the carbon-halogen bond.[14] Due to the stronger C-Cl bond, the oxidative addition to aryl chlorides is significantly slower and more challenging than for aryl bromides.[14][15] While specialized catalysts and conditions have been developed to activate aryl chlorides, aryl bromides remain the more reactive and frequently used substrates.[15][16][17] However, factors beyond oxidative addition can also influence the overall efficiency of these catalytic cycles.[15]
Experimental Protocols
Protocol 1: Competitive Reactivity of Alkyl Halides via Silver Nitrate Test (SN1 Conditions)
This experiment provides a qualitative and semi-quantitative comparison of the reactivity of a bromo and a chloroalkane under SN1 conditions.[2][12] The rate of silver halide precipitation is proportional to the rate of carbocation formation.
Objective: To visually compare the rate of C-Br and C-Cl bond cleavage in tertiary alkyl halides.
Materials:
-
t-Butyl chloride
-
t-Butyl bromide
-
1% ethanolic silver nitrate (AgNO₃) solution
-
Test tubes and rack
-
Pipettes
-
Stopwatch
Procedure:
-
Label two separate test tubes, one for each alkyl halide.
-
Add 1 mL of t-butyl chloride to the first test tube and 1 mL of t-butyl bromide to the second.
-
Prepare two separate pipettes, each with 2 mL of the 1% ethanolic AgNO₃ solution.
-
Simultaneously add the silver nitrate solution to both test tubes and start the stopwatch immediately.
-
Shake both tubes to ensure thorough mixing.
-
Observe the formation of a precipitate (AgCl or AgBr) and record the time at which a noticeable turbidity or solid appears in each tube.
-
Expected Outcome: A precipitate of silver bromide (AgBr) will form significantly faster in the tube containing t-butyl bromide compared to the formation of silver chloride (AgCl) in the tube with t-butyl chloride, demonstrating the higher reactivity of the bromo substituent.[2]
Caption: Experimental workflow for the silver nitrate reactivity test.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure to compare the reactivity of an aryl bromide and an aryl chloride in a Suzuki-Miyaura cross-coupling reaction.
Objective: To compare the reaction conversion and yield for 4-bromotoluene vs. 4-chlorotoluene.
Materials:
-
4-bromotoluene
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [P(Ph)₃]
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (solvent mixture)
-
Reaction vials, magnetic stirrer, heating block
-
GC-MS or HPLC for analysis
Procedure:
-
Set up two identical reaction vials.
-
In each vial, add phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% P(Ph)₃).
-
To the first vial, add 4-bromotoluene (1.0 equivalent).
-
To the second vial, add 4-chlorotoluene (1.0 equivalent).
-
Add the toluene/water solvent mixture to each vial.
-
Seal the vials and place them on a pre-heated stirring block (e.g., at 100 °C).
-
Take aliquots from each reaction mixture at specific time intervals (e.g., 1h, 2h, 4h, 8h).
-
Analyze the aliquots by GC-MS or HPLC to determine the consumption of the starting material and the formation of the product (4-methylbiphenyl).
-
Expected Outcome: The reaction with 4-bromotoluene will proceed to a higher conversion and yield in a shorter amount of time compared to the reaction with 4-chlorotoluene, reflecting the higher reactivity of the aryl bromide in the rate-limiting oxidative addition step.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. brainly.com [brainly.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. ncert.nic.in [ncert.nic.in]
- 12. Relative Reactivity Of Alkyl Halides - 1435 Words | Bartleby [bartleby.com]
- 13. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 14. reddit.com [reddit.com]
- 15. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Commercial (5-Bromo-4-chloropyridin-2-yl)methanol
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. The presence of impurities in a key building block like (5-Bromo-4-chloropyridin-2-yl)methanol can have profound effects on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of various analytical techniques for assessing the purity of commercially available this compound, complete with detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical methodology.
Introduction to this compound and the Imperative of Purity Assessment
This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its halogenated pyridine core makes it a versatile scaffold for introducing further molecular complexity. Given its role in multi-step syntheses, any impurities present, such as starting materials, by-products from the synthesis, or degradation products, can be carried through subsequent reactions, leading to a complex and difficult-to-purify final product. Therefore, rigorous analytical characterization of this intermediate is a critical quality control step.
This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of this compound.
Comparison of Analytical Techniques
The selection of an analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and ¹H NMR for the analysis of this compound.
| Analytical Technique | Principle | Strengths | Limitations | Typical Purity Range Determined |
| HPLC-UV | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution for separating structurally similar impurities. Excellent quantitative accuracy and precision.[1][2] | Requires chromophoric analytes for UV detection. Can be destructive to the sample. | 98.0% - 99.9% |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | High sensitivity for volatile impurities. Provides structural information for impurity identification.[3][4][5] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | 99.0% - 99.9% |
| ¹H NMR | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information. Can be used for quantitative analysis (qNMR) without a reference standard for the impurity.[6][7][8] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification in complex mixtures. | 95.0% - 99.5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for the routine quality control of this compound, offering high precision and the ability to separate a wide range of potential impurities.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 amu
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for a specific reference standard for each impurity.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Experimental Parameters:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Maleic anhydride (accurately weighed)
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1 = 30 s) to ensure full relaxation of all protons.
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of maleic anhydride into an NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆, cap, and vortex to dissolve.
Purity Calculation: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of the known internal standard.
Data Presentation
The following tables present hypothetical data from the analysis of three different commercial batches of this compound.
Table 1: HPLC-UV Purity Assessment
| Supplier | Batch Number | Purity by Area % | Major Impurity 1 (Area %) | Major Impurity 2 (Area %) |
| Supplier A | A-123 | 99.85% | 0.08% | 0.04% |
| Supplier B | B-456 | 99.52% | 0.21% | 0.15% |
| Supplier C | C-789 | 99.71% | 0.12% | 0.09% |
Table 2: GC-MS Impurity Profile
| Supplier | Batch Number | Total Volatile Impurities (%) | Identified Impurity A (ppm) | Identified Impurity B (ppm) |
| Supplier A | A-123 | 0.05% | 150 | 50 |
| Supplier B | B-456 | 0.12% | 400 | 180 |
| Supplier C | C-789 | 0.08% | 250 | 90 |
Table 3: ¹H NMR Purity Data
| Supplier | Batch Number | Purity by qNMR (%) | Observed Impurity Signals |
| Supplier A | A-123 | 99.7% | Minor signals in the aromatic region |
| Supplier B | B-456 | 99.2% | Signals corresponding to residual starting material |
| Supplier C | C-789 | 99.5% | Unidentified aliphatic signals |
Visualizations
Caption: Experimental workflow for the comparative purity assessment.
Caption: Hypothetical signaling pathway involving a derivative.
Conclusion
The comprehensive purity assessment of this compound requires a multi-faceted analytical approach. While HPLC-UV provides excellent quantitative data for routine quality control, orthogonal methods like GC-MS and ¹H NMR are invaluable for identifying and quantifying impurities that may not be detected by HPLC. Based on the hypothetical data, Supplier A provides the material with the highest purity across all three analytical techniques. This guide serves as a framework for researchers and drug development professionals to establish robust analytical protocols for ensuring the quality and consistency of critical chemical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Performance of (5-Bromo-4-chloropyridin-2-yl)methanol in Diverse Catalytic Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. (5-Bromo-4-chloropyridin-2-yl)methanol is a versatile building block, offering two distinct halogenated sites for derivatization. This guide provides a comparative analysis of its performance in three principal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The key determinant of its reactivity is the differential lability of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, which allows for selective chemical modifications.
Principle of Chemoselective Reactivity
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of halogens in this step generally follows the trend: I > Br > Cl > F.[1] Consequently, for this compound, the C-Br bond at the 5-position is significantly more susceptible to oxidative addition than the C-Cl bond at the 4-position. This inherent difference in reactivity enables the selective functionalization at the C5 position while preserving the chloro-substituent for subsequent transformations.
Comparative Performance in Key Catalytic Systems
The following sections detail the expected performance of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by representative experimental data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] When this compound is subjected to typical Suzuki-Miyaura conditions, selective coupling at the C-Br bond is anticipated.
Table 1: Performance Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of 5-phenyl-4-chloropyridin-2-yl)methanol (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 10 | 90 |
Data is representative and compiled based on the performance of similar dihalogenated pyridine substrates in Suzuki-Miyaura coupling reactions.[3][4]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a reaction of great importance in the synthesis of conjugated systems.[5][6] The higher reactivity of the C-Br bond in this compound allows for selective alkynylation at the 5-position.
Table 2: Performance Data for Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield of (4-chloro-5-(phenylethynyl)pyridin-2-yl)methanol (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 88 |
| Pd(OAc)₂ | None (Cu-free) | Piperidine | DMF | 80 | 8 | 82 |
| [iPEPPSI] | None (Cu-free) | n-Butylamine | Toluene | 70 | 5 | 90 |
Data is representative and based on established Sonogashira coupling protocols for bromo-pyridines.[7][8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds.[9] The chemoselective amination of this compound is expected to occur at the C-Br bond, providing access to 5-amino-4-chloropyridine derivatives.
Table 3: Performance Data for Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of (4-chloro-5-morpholinopyridin-2-yl)methanol (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12 | 89 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 91 |
| [G3-XPhos] | XPhos | K₃PO₄ | t-BuOH | 90 | 10 | 95 |
Data is representative and based on protocols for the amination of related bromo-pyridines.[10][11]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
In an oven-dried flask, this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and base (2.0 equiv.) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon). The appropriate solvent is added, and the mixture is degassed. The palladium catalyst (1-5 mol%) and ligand are then added, and the reaction mixture is heated to the specified temperature with stirring. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[4]
General Procedure for Sonogashira Coupling
To a flask containing this compound (1.0 equiv.) and copper(I) iodide (for copper-catalyzed reactions, 1-5 mol%) is added the solvent and the terminal alkyne (1.2 equiv.). The mixture is degassed, and the palladium catalyst (1-5 mol%) and amine base (2.0-3.0 equiv.) are added. The reaction is stirred at the indicated temperature until completion as monitored by TLC or LC-MS. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired product.[7]
General Procedure for Buchwald-Hartwig Amination
A flask is charged with this compound (1.0 equiv.), the palladium precatalyst (1-5 mol%), the ligand, and the base (1.5-2.0 equiv.). The flask is evacuated and backfilled with argon. The solvent and the amine (1.2 equiv.) are then added. The reaction mixture is heated with stirring for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.[10][12]
Conclusion
This compound demonstrates predictable and highly selective reactivity in palladium-catalyzed cross-coupling reactions. The pronounced difference in the reactivity of the C-Br and C-Cl bonds allows for the targeted functionalization at the 5-position in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, with the 4-chloro position remaining available for subsequent chemical manipulations. This chemoselectivity makes it an invaluable building block for the synthesis of complex, multi-substituted pyridine derivatives in drug discovery and materials science. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields for each class of transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Benchmarking Synthetic Routes to (5-Bromo-4-chloropyridin-2-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes to (5-Bromo-4-chloropyridin-2-yl)methanol, a valuable building block in medicinal chemistry. Due to the absence of a single, established and benchmarked protocol in published literature, this document outlines two feasible pathways derived from fundamental organic chemistry principles and analogous reactions. The comparison is based on key performance indicators (KPIs) relevant to chemical synthesis, including reaction yield, time, and the nature of the required reagents.
Introduction
This compound is a substituted pyridyl methanol derivative with potential applications in the synthesis of novel pharmaceutical compounds. The strategic placement of bromo and chloro substituents on the pyridine ring offers multiple points for further chemical modification, making it an attractive scaffold for drug discovery programs. This guide evaluates two primary synthetic strategies starting from commercially available precursors:
-
Route A: Reduction of 5-Bromo-4-chloropicolinic acid. This direct approach involves the reduction of the carboxylic acid functionality to a primary alcohol.
-
Route B: Two-Step Synthesis from 5-Bromo-4-chloro-2-picoline. This pathway involves the oxidation of the methyl group of the corresponding picoline to an aldehyde, followed by its reduction to the target alcohol.
This comparative analysis aims to provide researchers with the necessary information to select the most suitable synthetic approach based on their specific laboratory capabilities, resource availability, and project timelines.
Data Presentation: A Comparative Overview
The following table summarizes the key performance metrics for the two proposed synthetic routes. The data for yield and reaction time are estimated based on analogous transformations of similarly substituted pyridine derivatives, as specific data for the target molecule is not available in the literature.
| Metric | Route A: Reduction of 5-Bromo-4-chloropicolinic acid | Route B: Oxidation-Reduction of 5-Bromo-4-chloro-2-picoline |
| Starting Material | 5-Bromo-4-chloropicolinic acid | 5-Bromo-4-chloro-2-picoline |
| Key Transformations | Carboxylic acid reduction | 1. Methyl group oxidation2. Aldehyde reduction |
| Typical Reagents | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | 1. Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)2. Sodium borohydride (NaBH₄) |
| Estimated Yield | 75-90% | 60-80% (overall for two steps) |
| Estimated Reaction Time | 2-6 hours | 6-12 hours (for two steps) |
| Number of Steps | 1 | 2 |
| Complexity | Low | Moderate |
| Safety Considerations | LiAlH₄ is highly reactive with water and requires anhydrous conditions. | KMnO₄ is a strong oxidant. SeO₂ is toxic. |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each synthetic route. These are based on general procedures for similar transformations and should be optimized for the specific substrate.
Route A: Reduction of 5-Bromo-4-chloropicolinic acid
This one-step method focuses on the direct reduction of the carboxylic acid.
Materials:
-
5-Bromo-4-chloropicolinic acid
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Addition of Starting Material: Dissolve 5-Bromo-4-chloropicolinic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Extraction and Purification: Combine the organic filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route B: Oxidation-Reduction of 5-Bromo-4-chloro-2-picoline
This two-step route involves an initial oxidation of the methyl group followed by reduction.
Step B1: Oxidation of 5-Bromo-4-chloro-2-picoline to 5-Bromo-4-chloropicolinaldehyde
Materials:
-
5-Bromo-4-chloro-2-picoline
-
Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium bisulfite (NaHSO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-4-chloro-2-picoline (1.0 equivalent) in pyridine.
-
Addition of Oxidant: Add KMnO₄ (2.0 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and filter off the manganese dioxide precipitate. Dilute the filtrate with dichloromethane and wash with water.
-
Extraction and Purification: Wash the organic layer with a saturated aqueous solution of sodium bisulfite, followed by saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-4-chloropicolinaldehyde. This intermediate may be used in the next step without further purification or can be purified by column chromatography.
Step B2: Reduction of 5-Bromo-4-chloropicolinaldehyde to this compound
Materials:
-
Crude 5-Bromo-4-chloropicolinaldehyde from Step B1
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the crude 5-Bromo-4-chloropicolinaldehyde in methanol and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add NaBH₄ (1.5 equivalents) portion-wise to the solution, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Visualization of Synthetic Pathways
The logical workflows for the two proposed synthetic routes are depicted below.
Caption: Comparative workflow of the two proposed synthetic routes.
Conclusion
Both proposed routes offer viable pathways to this compound.
-
Route A is a more direct, one-step synthesis that is likely to provide a higher yield and shorter reaction time. However, the use of the highly reactive and moisture-sensitive reagent, lithium aluminum hydride, requires stringent anhydrous conditions and careful handling.
-
Route B is a two-step process that may result in a lower overall yield. The reagents used in this route, particularly for the reduction step (NaBH₄), are generally safer and easier to handle than LiAlH₄. This route also offers a logical stopping point at the aldehyde intermediate, which itself could be a useful building block for other synthetic transformations.
The choice between these two routes will ultimately depend on the specific needs and constraints of the research project. For rapid access to the target molecule with potentially higher yields, Route A may be preferable, provided the necessary expertise and equipment for handling pyrophoric reagents are available. For a safer and more versatile approach that also yields a useful intermediate, Route B presents a strong alternative. It is recommended that small-scale pilot reactions are conducted to optimize the conditions for the chosen route.
A Comparative Guide to the Quantitative Analysis of (5-Bromo-4-chloropyridin-2-yl)methanol in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the accurate quantification of intermediates like (5-Bromo-4-chloropyridin-2-yl)methanol is critical for reaction monitoring, yield optimization, and impurity profiling. This guide provides an objective comparison of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantitative analysis of this compound in complex reaction mixtures. The selection of the most appropriate method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantitative analysis of this compound. The presented data is a composite derived from published methods for structurally similar halo-substituted pyridine derivatives and typical performance expectations for these analytical techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, with mass-based detection. | Non-destructive analysis based on the magnetic properties of atomic nuclei. |
| Sample Preparation | Dilution in mobile phase, filtration. | Dilution in a volatile solvent; derivatization may be required for the hydroxyl group. | Dissolution in a deuterated solvent with an internal standard. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~10 - 50 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL | ~0.03 - 0.3 µg/mL | ~30 - 150 µg/mL |
| **Linearity (R²) ** | >0.999 | >0.998 | >0.999 (relative quantification) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Analysis Time | 10 - 30 minutes per sample | 15 - 40 minutes per sample | 5 - 15 minutes per sample |
| Strengths | Robust, widely available, excellent for routine analysis. | High sensitivity and selectivity, definitive identification. | Inherently quantitative, no need for identical reference standard for relative quantification, minimal sample preparation. |
| Limitations | Requires a chromophore, potential for co-elution with matrix components. | Thermal instability or low volatility of the analyte may be an issue, potential for matrix interference. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for related compounds and should be optimized for the specific reaction mixture being analyzed.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the routine quantification of this compound in reaction mixtures.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the initial mobile phase composition to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
-
Quantification: External standard calibration curve prepared with purified this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method offers high sensitivity and selectivity, particularly for identifying and quantifying low-level impurities alongside the main analyte.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and an internal standard.
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot of the reaction mixture.
-
Quench the reaction and extract the organic components.
-
To a dried aliquot of the extract, add a solution of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
-
-
Quantification: Internal standard calibration using a structurally similar compound that is not present in the reaction mixture.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a powerful tool for the direct and accurate quantification of the analyte without the need for a specific reference standard of the analyte itself for relative quantification. For absolute quantification, a certified internal standard is used.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that fully dissolves all components of interest (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh and add a known amount of the internal standard to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).
-
-
Data Processing and Quantification:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene protons of the methanol group) and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (W_IS / W_sample) * P_IS Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Mandatory Visualization
The following diagrams illustrate a typical synthetic pathway for a precursor to this compound and a general workflow for its quantitative analysis in a reaction mixture.
Caption: A plausible synthetic route to this compound.
Caption: General workflow for the quantitative analysis of a reaction mixture.
Safety Operating Guide
Proper Disposal of (5-Bromo-4-chloropyridin-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of (5-Bromo-4-chloropyridin-2-yl)methanol, a halogenated pyridine derivative. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Based on safety data for structurally similar halogenated organic compounds, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full-length pants and closed-toe shoes are worn.[1]
-
Respiratory Protection: All handling of this substance, including preparation for disposal, should occur within a properly functioning chemical fume hood to prevent the inhalation of any dust or vapors.[1][2][3]
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Hazard and Disposal Information Summary
The following table summarizes key hazard information and disposal recommendations for halogenated pyridines like this compound.
| Parameter | Information | Source(s) |
| Primary Hazard Class | Irritant, Acutely Toxic | [5][6] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][6] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [4][7][8] |
| Waste Classification | Halogenated Organic Waste | [1][9] |
| Contaminated Packaging | Dispose of as unused product in a sealed, labeled container. | [3] |
| Spill Cleanup | Use inert absorbent material (e.g., sand, vermiculite), collect in a sealed container for disposal as hazardous waste. | [2][10][11] |
| Environmental Precautions | Do not allow the chemical to enter drains or the environment. | [8][10] |
| Waste Storage | Collect in a sealable, airtight, compatible container. Store away from incompatible materials such as strong oxidizers and acids. | [3][9][12][13] |
| Labeling | Clearly label the waste container as "Hazardous Waste" with the full chemical name. | [1][3][9] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol must be strictly followed for the safe disposal of this compound and any contaminated materials.
1.0 Personal Protective Equipment (PPE) 1.1 Before handling any waste, ensure proper PPE is worn as detailed in the "Immediate Safety and Handling Precautions" section.[1]
2.0 Waste Segregation and Collection 2.1 Designate a specific, labeled hazardous waste container for this compound waste. The container must be:
- Made of a compatible material (e.g., polyethylene).[14]
- In good condition with a secure, sealable lid.[14]
- Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][9][14] 2.2 For Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container. Also, place any contaminated disposable materials (e.g., weighing paper, contaminated gloves, filter paper) into the same container.[9][14] 2.3 For Liquid Waste: Collect all liquid waste containing this compound, such as solutions or reaction mixtures, in a designated "Halogenated Liquid Waste" container.[1][9] Do not mix with non-halogenated waste.[15]
3.0 Waste Storage 3.1 Securely seal the hazardous waste container(s).[14] 3.2 Store the sealed container(s) in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[9][13][14] 3.3 The storage area should be clearly marked as a hazardous waste storage area.[14]
4.0 Final Disposal 4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.[3][14][16] 4.2 All disposal must be in accordance with local, state, and federal regulations.[2][14] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[14][16]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cevmuhlab.itu.edu.tr [cevmuhlab.itu.edu.tr]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.providence.edu [ehs.providence.edu]
- 11. fishersci.com [fishersci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. benchchem.com [benchchem.com]
- 15. ethz.ch [ethz.ch]
- 16. benchchem.com [benchchem.com]
Personal protective equipment for handling (5-Bromo-4-chloropyridin-2-yl)methanol
Essential Safety and Handling Guide for (5-Bromo-4-chloropyridin-2-yl)methanol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on the known hazards of closely related chemical compounds and general laboratory safety protocols.
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[1] The information provided here is based on data for structurally similar compounds and should be used as a guideline for safe handling. A comprehensive risk assessment should be conducted before beginning any work with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are required to protect against splashes.[1][2][3] |
| Skin Protection | A standard laboratory coat must be worn and buttoned.[1] Chemically resistant gloves (e.g., nitrile) are mandatory.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3] If a fume hood is not available, a suitable respirator may be necessary.[3] |
| Hand Protection | Wear protective gloves.[1][2][3] |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 1.
-
Dispensing:
-
If the compound is a solid, carefully weigh the required amount in the fume hood to minimize dust generation.[1]
-
If the compound is in a solution, use a calibrated pipette or syringe to transfer the liquid.
-
-
Reactions: Conduct all reactions within the chemical fume hood. Ensure all containers are clearly labeled with the chemical name and any associated hazards.
-
Post-Handling:
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[1] Keep halogenated organic waste separate.
-
Containerization:
-
Collect all solid and liquid waste in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Disposal: Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not pour down the drain.[1]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1]
-
In case of a spill: Evacuate the area.[1] Avoid breathing dust or vapors.[1] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for disposal.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
